2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine
Description
Properties
IUPAC Name |
2-methyl-5-piperidin-1-ylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-10-5-6-11(9-12(10)13)17(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOVLCJDLOLZFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396049 | |
| Record name | 2-Methyl-5-(piperidine-1-sulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100317-20-2 | |
| Record name | 2-Methyl-5-(1-piperidinylsulfonyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100317-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5-(piperidine-1-sulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis, Properties, and Potential Applications of 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine and Related Phenylsulfonamides
Introduction
2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine belongs to the broad and versatile class of sulfonamide compounds. This family of molecules is characterized by a sulfonyl group directly linked to a nitrogen atom. Phenylsulfonamides, in particular, are of significant interest to researchers in medicinal chemistry, materials science, and chemical synthesis due to their diverse biological activities and utility as synthetic intermediates. The structure of this compound combines a substituted aniline core with a piperidine-1-sulfonyl moiety, suggesting potential applications as a scaffold in drug discovery. This technical guide will detail the probable synthetic routes, expected physicochemical properties, and potential biological significance of this compound, drawing parallels from closely related and well-characterized analogs.
Physicochemical Properties
While specific experimental data for the title compound is unavailable, the following table summarizes the expected physicochemical properties based on its chemical structure and data from analogous compounds.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₂H₁₈N₂O₂S | - |
| Molecular Weight | 254.35 g/mol | - |
| Appearance | Likely a solid at room temperature | Based on similar sulfonamides |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | The presence of the sulfonamide and amine groups may confer some polarity, but the overall structure is largely nonpolar. |
| pKa | The aniline nitrogen is expected to be weakly basic. | The electron-withdrawing sulfonyl group will decrease the basicity of the aniline amine compared to unsubstituted anilines. |
Synthesis
The synthesis of this compound can be approached through several established methods for the formation of sulfonamides. A common and reliable strategy involves the reaction of a substituted aniline with a sulfonyl chloride in the presence of a base.
General Synthetic Pathway
The most probable synthetic route involves the coupling of 2-methyl-5-nitroaniline with piperidine-1-sulfonyl chloride, followed by the reduction of the nitro group to an amine. An alternative, more direct route would be the sulfonylation of 2-methyl-benzene-1,4-diamine.
An In-Depth Technical Guide to 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and the potential biological significance of 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine. Due to the limited availability of direct experimental data for this specific molecule, this guide consolidates information from analogous structures and precursor synthesis to offer a robust predictive profile. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel sulfonamide derivatives.
Chemical Properties and Structure
This compound is a sulfonamide derivative incorporating a toluenyl, a piperidinyl, and a phenylamine moiety. The structural integration of the flexible piperidine ring with the rigid aromatic sulfonamide framework suggests potential for interesting conformational properties and biological interactions.
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₈N₂O₂S |
| Molecular Weight | 254.35 g/mol |
| Appearance | Predicted to be a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |
| Hydrogen Bond Donors | 1 (amine N-H) |
| Hydrogen Bond Acceptors | 3 (sulfonyl oxygens, piperidine nitrogen) |
Proposed Synthesis
A multi-step synthesis is proposed for this compound, leveraging established chemical transformations. The overall synthetic pathway is outlined below.
Experimental Protocols
This protocol is adapted from the procedure described in patent CN107805212B.
Step 1: Sulfonation of p-Nitrotoluene
-
In a fume hood, dissolve p-nitrotoluene in a suitable organic solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add chlorosulfonic acid dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC).
-
Carefully pour the reaction mixture over crushed ice.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 2-methyl-5-nitrobenzenesulfonyl chloride.
Step 2: Reduction of the Nitro Group
-
Dissolve the 2-methyl-5-nitrobenzenesulfonyl chloride in a suitable solvent such as ethanol.
-
Add a reducing agent, for example, tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium catalyst.
-
Stir the reaction at an appropriate temperature until the reduction is complete (monitor by TLC).
-
If using tin(II) chloride, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with ethyl acetate.
-
If using catalytic hydrogenation, filter the catalyst and concentrate the filtrate.
-
Purify the crude product by recrystallization or column chromatography to obtain 2-methyl-5-aminobenzenesulfonamide.
-
In a fume hood, dissolve piperidine in an inert solvent like dichloromethane.
-
Cool the solution to -10 °C.
-
Slowly add a solution of sulfuryl chloride in dichloromethane dropwise, maintaining the low temperature.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding water.
-
Separate the organic layer, wash with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield piperidine-1-sulfonyl chloride.
-
Dissolve 2-methyl-5-aminobenzenesulfonamide (Intermediate A) in a suitable solvent such as pyridine or dichloromethane containing a non-nucleophilic base (e.g., triethylamine).
-
Cool the solution in an ice bath.
-
Slowly add a solution of piperidine-1-sulfonyl chloride (Intermediate B) in the same solvent.
-
Allow the reaction to stir at room temperature until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with dilute acid, water, and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Predicted Spectroscopic Data
Based on data from structurally similar N-aryl piperidine-1-sulfonamides, the following spectral characteristics are anticipated.
| Spectroscopy | Predicted Chemical Shifts / Frequencies |
| ¹H NMR | * Aromatic Protons: 7.0-7.8 ppm (multiplets) * Amine Proton (NH₂): 3.5-4.5 ppm (broad singlet) * Piperidine Protons (α to N): ~3.0-3.4 ppm (triplet or multiplet) * Piperidine Protons (β, γ to N): ~1.4-1.8 ppm (multiplets) * Methyl Protons: ~2.2-2.5 ppm (singlet) |
| ¹³C NMR | * Aromatic Carbons: 110-150 ppm * Piperidine Carbons (α to N): ~48 ppm * Piperidine Carbons (β to N): ~26 ppm * Piperidine Carbon (γ to N): ~24 ppm * Methyl Carbon: ~20 ppm |
| IR Spectroscopy | * N-H Stretch (Amine): 3300-3500 cm⁻¹ (two bands) * C-H Stretch (Aromatic/Aliphatic): 2850-3100 cm⁻¹ * S=O Stretch (Sulfonamide): 1320-1350 cm⁻¹ (asymmetric) and 1140-1170 cm⁻¹ (symmetric) * C=C Stretch (Aromatic): 1450-1600 cm⁻¹ |
| Mass Spectrometry | * [M+H]⁺: Expected around m/z 255.12 |
Potential Biological Activity and Applications
While no specific biological data exists for this compound, the constituent moieties are prevalent in many biologically active compounds.[1][2] Sulfonamides are a well-established class of therapeutic agents with a broad range of activities including antibacterial, and more recently have been investigated for their potential in treating conditions like Alzheimer's disease.[3][4] The piperidine ring is a common scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1]
Derivatives of 2-aminobenzenesulfonamide have been explored for various pharmacological activities. The combination of these structural features in the target molecule suggests potential for biological activity. A possible mechanism of action, by analogy to other sulfonamides, could involve the inhibition of specific enzymes. For instance, some sulfonamides are known to target dihydropteroate synthase in bacteria.
Conclusion
This technical guide provides a detailed, albeit predictive, overview of this compound. The proposed synthesis is robust and based on well-established chemical reactions. The predicted chemical properties and spectral data offer a solid foundation for the characterization of this novel compound. The structural relationship to known bioactive molecules suggests that this compound and its derivatives could be of interest for further investigation in medicinal chemistry and drug discovery. The experimental validation of the synthesis and the biological evaluation of this compound are encouraged to fully elucidate its chemical and pharmacological profile.
References
- 1. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological significance of 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine. Due to the limited availability of specific experimental data for this compound, this guide presents a proposed synthetic pathway based on established chemical principles and infers potential biological activity from structurally related molecules. All quantitative data for reagents and intermediates are summarized for clarity.
Molecular Structure and Properties
This compound, with the CAS Number 100317-20-2, is an aromatic sulfonamide. Its structure consists of a phenylamine ring substituted with a methyl group at the 2-position and a piperidine-1-sulfonyl group at the 5-position.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 100317-20-2 | C₁₂H₁₈N₂O₂S | 254.35 |
| 2-Methyl-5-nitrobenzenesulfonyl chloride | 121-02-8 | C₇H₆ClNO₄S | 235.64 |
| Piperidine | 110-89-4 | C₅H₁₁N | 85.15 |
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a three-step process, starting from p-nitrotoluene. This proposed pathway is illustrated in the workflow diagram below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following are representative experimental protocols for the proposed synthesis. These are based on general procedures for similar transformations and would require optimization for this specific synthesis.
Step 1: Synthesis of 2-Methyl-5-nitrobenzenesulfonyl chloride
This procedure is adapted from the general method for the chlorosulfonation of nitrotoluene derivatives.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases, place chlorosulfonic acid. Cool the flask in an ice-water bath.
-
Addition of p-Nitrotoluene: Slowly add p-nitrotoluene to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate, 2-methyl-5-nitrobenzenesulfonyl chloride, is collected by vacuum filtration and washed with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Step 2: Synthesis of 1-((4-Methyl-3-nitrophenyl)sulfonyl)piperidine
This protocol describes the reaction of the synthesized sulfonyl chloride with piperidine.
-
Reaction Setup: Dissolve 2-methyl-5-nitrobenzenesulfonyl chloride in an inert solvent such as dichloromethane in a round-bottom flask. Add a suitable base, such as triethylamine or pyridine.
-
Addition of Piperidine: Slowly add piperidine to the solution while stirring. An exothermic reaction may be observed.
-
Reaction: Stir the mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: Wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove excess base and piperidine, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel.
Step 3: Synthesis of this compound
This final step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is a common and effective method for this transformation.
-
Reaction Setup: Dissolve 1-((4-methyl-3-nitrophenyl)sulfonyl)piperidine in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is no longer present.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to obtain the final product, this compound.
Potential Biological Activity and Signaling Pathways
While there is no specific biological data available for this compound, the sulfonamide functional group is a well-known pharmacophore present in a wide range of therapeutic agents. Notably, many sulfonamide derivatives have been investigated as anticancer agents.[1] They can exert their effects through various mechanisms, including the inhibition of key enzymes and signaling pathways involved in cancer progression.
One such pathway is the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers. Some sulfonamide derivatives have been shown to inhibit this pathway, leading to a decrease in cancer cell proliferation and survival. A simplified representation of this inhibitory action is depicted below.
Caption: Hypothesized inhibition of the Wnt/β-catenin pathway by the title compound.
It is important to emphasize that the biological activity and the specific molecular targets of this compound have not been experimentally determined. The information presented here is based on the known activities of other sulfonamide-containing molecules and should be considered a starting point for further investigation.
Conclusion
This technical guide has provided a detailed overview of the structure and a proposed synthetic route for this compound. While specific experimental and biological data for this compound are scarce, its structural similarity to known bioactive sulfonamides suggests it may be a valuable candidate for further research, particularly in the context of anticancer drug discovery. The experimental protocols and potential mechanisms of action outlined herein provide a solid foundation for researchers and scientists to begin exploring the therapeutic potential of this and related molecules. Further experimental validation is necessary to confirm the properties and biological activities of this compound.
References
An In-depth Technical Guide to 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine
IUPAC Name: 2-Methyl-5-(piperidin-1-ylsulfonyl)aniline
This technical guide provides a comprehensive overview of 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine, a sulfonamide derivative incorporating aniline and piperidine moieties. This document is intended for researchers, scientists, and drug development professionals, detailing the compound's structure, a plausible synthetic route, predicted physicochemical properties, and potential biological activities based on the well-established pharmacology of related compounds.
Introduction
This compound belongs to the sulfonamide class of compounds, which are of significant interest in medicinal chemistry. Sulfonamides are known to exhibit a wide range of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The structure of the title compound combines three key pharmacophores:
-
An aniline ring, a common scaffold in many bioactive molecules.
-
A sulfonamide group (-SO₂NH-), which is crucial for the biological activity of many drugs.[3]
-
A piperidine ring, a prevalent nitrogen-containing heterocycle in FDA-approved drugs that can influence solubility, lipophilicity, and target binding.
The strategic combination of these fragments suggests that this compound could be a valuable scaffold for the development of novel therapeutic agents. This guide outlines a potential synthetic pathway and explores its likely biological relevance based on established structure-activity relationships of analogous compounds.
Physicochemical and Predicted Properties
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₈N₂O₂S |
| Molecular Weight | 254.35 g/mol |
| LogP (Octanol/Water Partition Coefficient) | 2.15 |
| Topological Polar Surface Area (TPSA) | 60.9 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| pKa (most acidic) | 10.5 (Amine) |
| pKa (most basic) | 3.5 (Sulfonamide) |
Note: The values in the table are computationally predicted and are intended for estimation purposes only.
Synthesis and Experimental Protocol
The synthesis of this compound can be achieved through a two-step process starting from 2-methyl-5-nitroaniline. The general strategy involves the sulfonylation of the aniline nitrogen followed by the reduction of the nitro group. However, a more direct and common approach for creating N-aryl sulfonamides is the reaction of an aniline with a sulfonyl chloride. A plausible synthetic route is outlined below, which involves the initial protection of the amino group, followed by chlorosulfonylation, reaction with piperidine, and subsequent deprotection and reduction. A more direct, albeit potentially lower-yielding, approach would be the direct sulfonylation of 2-methylaniline followed by separation of isomers.
A robust and regioselective synthesis would likely start from a precursor where the substitution pattern is already established, such as 4-amino-3-methylbenzenesulfonyl chloride.
Here, a detailed hypothetical protocol for the final step, the coupling of a suitable aniline with piperidine-1-sulfonyl chloride, is presented. The synthesis of piperidine-1-sulfonyl chloride from piperidine is a standard procedure.
3.1. Synthesis of this compound
This protocol describes the reaction between 3-amino-4-methylphenylboronic acid and piperidine-1-sulfonyl chloride, followed by a deboronylation step. A more direct synthesis from 2-methyl-5-bromoaniline via a Palladium-catalyzed coupling with piperidine-1-sulfonamide could also be envisioned. Given the available starting materials, a classical approach is detailed below.
Step 1: Synthesis of N-(2-Methyl-5-nitrophenyl)piperidine-1-sulfonamide
-
Reaction: 2-Methyl-5-nitroaniline is reacted with piperidine-1-sulfonyl chloride in the presence of a base like pyridine or triethylamine.
Experimental Protocol:
-
In a 100 mL round-bottom flask, dissolve 2-methyl-5-nitroaniline (1.52 g, 10 mmol) in 30 mL of anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add piperidine-1-sulfonyl chloride (2.0 g, 11 mmol) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 100 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with 1 M HCl (2 x 30 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain N-(2-Methyl-5-nitrophenyl)piperidine-1-sulfonamide.
Step 2: Reduction of the Nitro Group
-
Reaction: The nitro group of N-(2-Methyl-5-nitrophenyl)piperidine-1-sulfonamide is reduced to an amine using a standard reducing agent like tin(II) chloride or catalytic hydrogenation.
Experimental Protocol:
-
In a 250 mL round-bottom flask, dissolve the N-(2-Methyl-5-nitrophenyl)piperidine-1-sulfonamide (3.0 g, 10 mmol) from the previous step in 100 mL of ethanol.
-
Add tin(II) chloride dihydrate (11.3 g, 50 mmol) to the solution.
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Filter the resulting mixture through a pad of Celite to remove tin salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the remaining aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.
3.2. Synthesis Workflow Diagram
Caption: A plausible two-step synthesis of the target compound.
Potential Biological Activities and Mechanism of Action
While specific biological data for this compound is not available, the activities of related sulfonamides suggest several potential therapeutic applications.
4.1. Antibacterial Activity Many aniline sulfonamides are known for their antibacterial properties. They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria.[3] Folic acid is a vital precursor for the synthesis of nucleotides and amino acids. By blocking this pathway, sulfonamides inhibit bacterial growth and replication. It is plausible that this compound could exhibit similar antibacterial activity.
4.2. Anticancer Activity Certain sulfonamides have demonstrated anticancer effects through various mechanisms, including:
-
Carbonic Anhydrase Inhibition: Some sulfonamides are potent inhibitors of carbonic anhydrase isozymes (e.g., CA IX and CA XII) that are overexpressed in hypoxic tumors and contribute to tumor acidification and proliferation.
-
Kinase Inhibition: The aniline scaffold is a common feature in many kinase inhibitors. The title compound could potentially be developed as an inhibitor of specific protein kinases involved in cancer cell signaling pathways.
-
Antitubulin Activity: Some sulfonamide derivatives interfere with microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
4.3. Anti-inflammatory Activity Some sulfonamide-containing molecules, like celecoxib, are selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[4][5] The structural features of this compound could be explored for potential COX-2 inhibitory activity.
4.4. Hypothetical Signaling Pathway: Antibacterial Action The most established mechanism for this class of compounds is the inhibition of the bacterial folic acid synthesis pathway.
Caption: Inhibition of bacterial folic acid synthesis pathway.
Illustrative Biological Data
The following table presents hypothetical quantitative data to illustrate the potential biological activity of this compound class. These values are not based on experimental results for the title compound but are representative of active sulfonamide derivatives found in the literature.
| Assay Type | Target/Organism | Illustrative Activity (IC₅₀/MIC) |
| Antibacterial Assay | Staphylococcus aureus | 16 µg/mL |
| Antibacterial Assay | Escherichia coli | 32 µg/mL |
| Enzyme Inhibition Assay | Carbonic Anhydrase IX (hCA IX) | 50 nM |
| Kinase Inhibition Assay | Example Kinase (e.g., EGFR) | 150 nM |
| Antiproliferative Assay | Human Colon Cancer Cell Line (HCT116) | 2.5 µM |
Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It does not represent measured data for this compound.
Conclusion
This compound is a compound with significant potential for further investigation in drug discovery. Its structure, combining key pharmacophores, suggests possible applications as an antibacterial, anticancer, or anti-inflammatory agent. The synthetic route presented here is plausible and based on well-established chemical transformations. Further research, including synthesis, purification, and comprehensive biological evaluation, is necessary to determine the specific therapeutic potential of this molecule. This guide provides a foundational framework for researchers interested in exploring the chemistry and pharmacology of this and related sulfonamide derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical and Solubility Profile of 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the predicted physicochemical properties and a generalized experimental protocol for determining the solubility of 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine. As of the date of this publication, publicly available experimental data for this specific compound is limited. The information presented herein is based on computational predictions and data from structurally related molecules and should be used as a guide for further experimental investigation.
Introduction
This compound is a sulfonamide derivative containing a phenylamine core, a methyl group, and a piperidine-1-sulfonyl substituent. The presence of both amine and sulfonamide functional groups suggests potential biological activity and defines its physicochemical characteristics, which are critical for its handling, formulation, and potential therapeutic application. This guide offers a predictive analysis of its solubility and a robust framework for its experimental determination.
Predicted Physicochemical Properties
Due to the absence of experimental data, the following physicochemical properties for this compound have been estimated using computational models. These predictions are valuable for anticipating its behavior in various solvent systems.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₂H₁₈N₂O₂S | - |
| Molecular Weight | 254.35 g/mol | - |
| pKa (most basic) | ~4.5 (Amine) | The phenylamine is expected to be a weak base. |
| pKa (most acidic) | ~9.0 (Sulfonamide N-H) | The sulfonamide proton is weakly acidic. |
| LogP | ~2.5 | Indicates moderate lipophilicity. |
| Polar Surface Area | ~69 Ų | Contributes to potential hydrogen bonding. |
Predicted Solubility Profile
Based on the predicted physicochemical properties and the known solubility of structurally similar compounds like phenylamine and piperidine derivatives, a qualitative solubility profile for this compound can be inferred.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | The presence of the amine and sulfonamide groups allows for hydrogen bonding, but the nonpolar phenyl and piperidine rings limit aqueous solubility. Solubility is expected to be higher in alcohols than in water. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can effectively solvate the polar functional groups of the molecule. |
| Nonpolar | Hexane, Toluene | Low | The molecule's overall polarity is too high for significant solubility in nonpolar solvents. |
| Aqueous Acid | Dilute HCl | High | The basic phenylamine group will be protonated to form a more soluble salt. |
| Aqueous Base | Dilute NaOH | Moderate | The weakly acidic sulfonamide proton can be removed in a sufficiently basic solution, forming a more soluble salt. |
Experimental Protocol for Solubility Determination
The following is a generalized and robust protocol for the experimental determination of the equilibrium solubility of a solid organic compound such as this compound. This method is based on the shake-flask technique, a widely accepted standard in the pharmaceutical industry.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable quantitative analytical technique.
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid after equilibration is crucial.
-
Add a known volume of each selected solvent to the respective vials.
-
-
Equilibration:
-
Securely cap the vials and place them in a constant temperature orbital shaker (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solid to settle.
-
Alternatively, centrifuge the vials to pellet the undissolved solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).
-
Analyze the diluted sample to determine the concentration of the dissolved compound.
-
-
Calculation:
-
Calculate the solubility using the determined concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.
-
Workflow and Characterization
As no specific signaling pathways involving this compound are documented, a general workflow for the characterization of a novel chemical entity is presented below. Solubility determination is a fundamental component of this process.
Caption: General workflow for the characterization of a novel chemical compound.
Uncharted Territory: The Biological Profile of 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine Remains Undisclosed
A comprehensive review of publicly accessible scientific literature and databases reveals a significant gap in the understanding of the biological activity of the chemical compound 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine. Despite its availability from chemical suppliers, with a registered CAS number of 100317-20-2 and a molecular formula of C12H18N2O2S, no published studies detailing its specific biological effects, mechanisms of action, or potential therapeutic applications could be identified.
For researchers, scientists, and drug development professionals, this compound represents a veritable blank slate. While the core chemical structure, featuring a phenylamine backbone with piperidine and sulfonyl functional groups, is common in molecules with diverse pharmacological activities, any potential biological role for this specific arrangement of atoms is purely speculative.
The Landscape of Structurally Related Compounds
Analysis of compounds with similar structural motifs suggests a broad range of potential, yet unconfirmed, biological activities. Derivatives of phenylpiperazine and other piperidine-containing sulfonamides have been investigated for various therapeutic applications:
-
Enzyme Inhibition: Certain sulfonamides bearing a piperidine nucleus have been synthesized and evaluated for their ability to inhibit enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, suggesting potential applications in neurodegenerative diseases like Alzheimer's.[1]
-
Anticancer Activity: A structurally related compound, 1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxamide, has been investigated as a potential inhibitor of B-cell lymphoma 2 (Bcl-2) proteins, which are key regulators of apoptosis.[2] This highlights a potential, though unproven, avenue for oncology research.
-
Hedgehog Signaling Pathway Inhibition: Benzamide derivatives that include a piperidine group have been synthesized and shown to inhibit the Hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor, a pathway critical in embryonic development and implicated in some cancers.[3]
-
Growth Hormone Secretagogues: Phenylpiperazine-based peptidomimetics have been developed as potent, orally active secretagogues of growth hormone.[4]
-
Acaricidal Activity: Phenylpiperazine derivatives have also been synthesized and assessed for their effectiveness as acaricides, for the control of mites.[5][6][7]
It is crucial to emphasize that these activities are associated with structurally related but distinct molecules. The specific biological profile of this compound cannot be inferred from these findings and awaits dedicated experimental investigation.
Future Directions: A Call for Investigation
The absence of data for this compound presents an opportunity for novel research. A logical first step would be to conduct a broad-based screening campaign to identify any potential biological targets.
Proposed Initial Research Workflow
A hypothetical initial investigation could follow the workflow outlined below. This workflow is a generalized representation of an early-stage drug discovery process and is not based on any existing data for the specific compound.
Caption: Hypothetical workflow for initial biological evaluation.
Without primary research data, any further discussion on experimental protocols, quantitative data, or signaling pathway involvement for this compound would be unfounded. The scientific community awaits the first publication to shed light on the potential role of this molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy 1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxamide | 942474-57-9 [smolecule.com]
- 3. Synthesis and Smo Activity of Some Novel Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and acaricidal activity of phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive literature review of 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine, a compound of interest in medicinal chemistry. Due to the limited availability of direct research on this specific molecule, this paper extrapolates from structurally related compounds to detail its probable synthesis, potential biological activities, and relevant experimental protocols. The core structure, a substituted aminobenzenesulfonamide, is a well-established pharmacophore, notably as an inhibitor of carbonic anhydrase. This guide synthesizes available information to present a logical framework for future research and development of this and related compounds.
Introduction
This compound belongs to the class of aromatic sulfonamides, a cornerstone in drug discovery. The piperidine moiety is a prevalent heterocyclic scaffold in numerous FDA-approved drugs, enhancing pharmacokinetic properties and providing a versatile point for structural modification[1][2]. The aminobenzenesulfonamide core is a known pharmacophore, particularly for its interaction with metalloenzymes like carbonic anhydrases[3]. This guide aims to provide a detailed technical overview of this compound, covering its synthesis, potential biological activities, and the experimental methodologies required for its study.
Synthesis and Characterization
While a direct synthetic route for this compound is not explicitly documented in the reviewed literature, a plausible and efficient synthesis can be devised based on established organic chemistry principles and published procedures for analogous compounds. The proposed synthetic pathway involves a three-step process starting from p-nitrotoluene.
Proposed Synthetic Pathway
The synthesis initiates with the sulfonation of p-nitrotoluene to yield 2-methyl-5-nitrobenzenesulfonyl chloride. This intermediate is then reacted with piperidine to form the corresponding sulfonamide. The final step involves the reduction of the nitro group to the desired primary amine.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
The following are detailed experimental protocols adapted from literature for the synthesis of structurally related compounds.
Step 1: Synthesis of 2-Methyl-5-nitrobenzenesulfonyl chloride
This procedure is adapted from a patented method for the synthesis of 2-methyl-5-aminobenzenesulfonamide[4].
-
Materials: p-Nitrotoluene, Chlorosulfonic acid, Organic solvent (e.g., dichloromethane).
-
Procedure:
-
In a reaction vessel, dissolve p-nitrotoluene in the organic solvent.
-
Slowly add chlorosulfonic acid to the solution while maintaining a controlled temperature.
-
Stir the reaction mixture until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, carefully quench the reaction mixture with ice water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-methyl-5-nitrobenzenesulfonyl chloride.
-
The crude product can be purified by recrystallization or column chromatography.
-
Step 2: Synthesis of 1-((4-Methyl-3-nitrophenyl)sulfonyl)piperidine
This protocol is a general method for the synthesis of N-arylsulfonylpiperidines.
-
Materials: 2-Methyl-5-nitrobenzenesulfonyl chloride, Piperidine, Triethylamine (or another suitable base), Dichloromethane.
-
Procedure:
-
Dissolve 2-methyl-5-nitrobenzenesulfonyl chloride in dichloromethane.
-
Add triethylamine to the solution.
-
Slowly add piperidine to the reaction mixture at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to stir at room temperature until completion.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography.
-
Step 3: Synthesis of this compound (Catalytic Hydrogenation)
This is a standard procedure for the reduction of aromatic nitro compounds[5][6].
-
Materials: 1-((4-Methyl-3-nitrophenyl)sulfonyl)piperidine, Palladium on carbon (Pd/C) catalyst, Hydrogen gas, Ethanol (or another suitable solvent).
-
Procedure:
-
Dissolve 1-((4-Methyl-3-nitrophenyl)sulfonyl)piperidine in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of Pd/C to the solution.
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Potential Biological Activity and Signaling Pathways
Based on the structural features of this compound, its primary potential biological activity is the inhibition of carbonic anhydrases (CAs). Aromatic and heterocyclic sulfonamides are a well-established class of CA inhibitors[7][8][9][10][11][12][13][14][15].
Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer[7][8][9]. The sulfonamide moiety of the title compound can coordinate to the zinc ion in the active site of the enzyme, leading to inhibition.
The structure-activity relationship (SAR) of benzenesulfonamide-based CA inhibitors suggests that the substitution pattern on the aromatic ring and the nature of the "tail" (in this case, the piperidine ring) significantly influence the inhibitory potency and isoform selectivity[7][8].
Signaling Pathway
The inhibition of carbonic anhydrase, particularly the tumor-associated isoforms CA IX and CA XII, can impact the tumor microenvironment. These isoforms are often overexpressed in hypoxic tumors and contribute to the acidification of the extracellular space, which promotes tumor growth and metastasis. By inhibiting these enzymes, this compound could potentially disrupt the pH balance in the tumor microenvironment, leading to an anti-tumor effect.
Caption: Potential mechanism of action via carbonic anhydrase inhibition.
Quantitative Data from Structurally Related Compounds
Direct quantitative data for this compound is not available. However, the following table summarizes the carbonic anhydrase inhibitory activity of structurally related benzenesulfonamide derivatives to provide a comparative context.
| Compound Class | Target Isoform | Inhibition Constant (Ki) | Reference |
| Benzenesulfonamides | hCA I | 41.5 - 1500 nM | [7] |
| Benzenesulfonamides | hCA II | 30.1 - 755 nM | [7] |
| Benzenesulfonamides | hCA IX | 1.5 - 38.9 nM | [7] |
| Benzenesulfonamides | hCA XII | 0.8 - 12.4 nM | [7] |
| 4-Aminobenzenesulfonamide derivatives | CA VII, XIV | Potent Inhibition | [11] |
Conclusion
While this compound is a novel chemical entity with no direct published research, its structural components suggest a high potential for biological activity, particularly as a carbonic anhydrase inhibitor. This technical guide has outlined a feasible synthetic route, detailed experimental protocols, and proposed a likely mechanism of action based on extensive literature on analogous compounds. The provided information serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related sulfonamide derivatives. Further investigation is warranted to synthesize and characterize this compound and to validate its predicted biological activities through in vitro and in vivo studies.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DE2714031A1 - PROCESS FOR THE PREPARATION OF 2-METHOXY-5-METHYLANILINE-4-SULPHIC ACID - Google Patents [patents.google.com]
- 4. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticonvulsant 4-aminobenzenesulfonamide derivatives with branched-alkylamide moieties: X-ray crystallography and inhibition studies of human carbonic anhydrase isoforms I, II, VII, and XIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. revroum.lew.ro [revroum.lew.ro]
The Dawn of Chemotherapy: A Technical History of Phenylamine Sulfonamides
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The discovery of phenylamine sulfonamides in the 1930s represents a watershed moment in the history of medicine. It marked the beginning of the age of chemotherapy and provided the first broadly effective systemic treatments for bacterial infections, paving the way for the antibiotic revolution. This technical guide delves into the seminal discovery of Prontosil, the subsequent elucidation of its active metabolite, sulfanilamide, and the biochemical and synthetic principles that underpinned this therapeutic breakthrough.
The Initial Breakthrough: From Industrial Dye to "Miracle Drug"
The story of sulfonamides begins in the laboratories of the German chemical conglomerate IG Farben, where physician and researcher Gerhard Domagk was tasked with screening synthetic dyes for antibacterial properties.[1][2] This line of inquiry was inspired by Paul Ehrlich's earlier work on "magic bullets"—chemicals that could selectively target pathogens.[3] Working with chemists Fritz Mietzsch and Josef Klarer, Domagk tested thousands of newly synthesized azo dyes.[1][3]
In late 1932, a bright red dye synthesized by Mietzsch and Klarer, named Prontosil rubrum, showed remarkable efficacy.[3][4] While inactive against bacteria in vitro (in the test tube), it demonstrated a powerful protective effect in mice infected with lethal doses of hemolytic streptococci.[2][3] Domagk's meticulous animal experiments were the crucial first step in demonstrating the potential of this new class of compounds. He delayed publication for several years while conducting extensive preclinical testing.[1][4] The first official communication of these findings appeared in a landmark 1935 paper in Deutsche Medizinische Wochenschrift.[1][5][6][7]
Key Preclinical Data: Domagk's Mouse Protection Studies
Domagk's experiments provided the foundational evidence for Prontosil's efficacy. The results, though published with limited raw data, were dramatic and quickly replicated by other researchers. A typical experiment involved infecting mice with a lethal dose of Streptococcus pyogenes and observing the effect of Prontosil treatment.
| Treatment Group | Number of Mice | Outcome | Survival Rate |
| Control (Infection only) | 14 | All died within 4 days | 0% |
| Prontosil | 12 | All survived | 100% |
| Table 1: Summary of results from one of Gerhard Domagk's early pivotal experiments testing Prontosil in mice infected with lethal doses of hemolytic streptococci.[8] |
Early Clinical Evidence: The Work of Leonard Colebrook
Following Domagk's publication, British physician and bacteriologist Leonard Colebrook provided some of the most compelling early clinical evidence for the efficacy of sulfonamides. He treated patients suffering from puerperal fever, a deadly postpartum streptococcal infection. His carefully documented case series demonstrated a dramatic reduction in mortality.
| Time Period | Treatment | Number of Patients | Deaths | Mortality Rate |
| 1931-1935 (Historical Control) | Pre-sulfonamide | 76 | 19 | 25.0% |
| 1936 | Prontosil | 64 | 3 | 4.7% |
| Table 2: Mortality rates from puerperal sepsis at Queen Charlotte's Hospital before and after the introduction of Prontosil treatment by Leonard Colebrook and his team.[9][10][11] |
Unveiling the Active Moiety: The Discovery of Sulfanilamide
A key puzzle surrounding Prontosil was its lack of in vitro activity.[3] The answer came in late 1935 from the Pasteur Institute in Paris. A team including Jacques and Thérèse Tréfouël, Federico Nitti, and Daniel Bovet demonstrated that Prontosil is a prodrug.[3] In the body, metabolic reduction of the azo linkage cleaves the molecule, releasing the true active agent: a colorless compound known as para-aminobenzenesulfonamide, or sulfanilamide.[3][12][13]
This discovery was of immense commercial and scientific importance. Sulfanilamide had first been synthesized by the Austrian chemist Paul Gelmo in 1908 as part of his doctoral thesis and was widely used in the dye industry.[1][2] Crucially, its patent had long expired, making the active drug freely available for production by any pharmaceutical company.[1][3] This led to a "sulfa craze" and the rapid development of hundreds of more potent and specific sulfonamide derivatives.[1]
Diagram 1: Bioactivation of Prontosil to Sulfanilamide.
Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis
The bacteriostatic (inhibiting growth rather than killing) action of sulfonamides was elucidated through the groundbreaking work of British bacteriologist D. D. Woods in 1940. He observed that the antibacterial action of sulfanilamide could be reversed by para-aminobenzoic acid (PABA), a substance present in yeast extract. This led to the Woods-Fildes theory of antimetabolites.
Sulfonamides are structural analogs of PABA.[4] They act as competitive inhibitors of a key bacterial enzyme, dihydropteroate synthase (DHPS) .[14][15] This enzyme catalyzes the condensation of PABA with dihydropterin pyrophosphate, an essential step in the bacterial synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (folate).[4][16] Folate is a vital coenzyme for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids.[16]
By blocking this pathway, sulfonamides halt bacterial replication.[16] This mechanism exhibits selective toxicity because humans do not synthesize their own folic acid; they acquire it from their diet, and thus lack the DHPS enzyme targeted by the drugs.[16]
Diagram 2: Sulfonamide Inhibition of the Bacterial Folic Acid Pathway.
Quantitative Analysis of Enzyme Inhibition
The competitive inhibition of DHPS by sulfonamides can be quantified by determining the inhibition constant (Kᵢ). This value represents the concentration of the inhibitor required to produce half-maximum inhibition. Lower Kᵢ values indicate more potent inhibition.
| Compound | Organism | Kᵢ Value (µM) | IC₅₀ Value (µM) |
| Sulfadiazine | Escherichia coli | 2.5 | - |
| Sulfadoxine | Plasmodium falciparum (sensitive) | 0.14 | - |
| Sulfadoxine | Plasmodium falciparum (resistant) | 98.3 - 112 | - |
| 4,4'-Diaminodiphenylsulfone (Dapsone) | Escherichia coli | 5.9 | 20 |
| Table 3: Inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for various sulfonamides against dihydropteroate synthase (DHPS). Data illustrates the potency and the impact of resistance mutations.[14][16][17] |
Experimental Protocols
Protocol: In Vivo Efficacy Testing in a Mouse Model (Reconstructed from Domagk's work)
-
Pathogen Preparation: A virulent strain of Streptococcus pyogenes, originally isolated from a human patient, is cultured in a suitable broth medium. The culture is grown to a logarithmic phase and then diluted in sterile saline to a concentration known to be lethal in mice (e.g., 10x the minimum lethal dose).
-
Animal Model: Healthy mice (e.g., Swiss albino, ~20g) are used.
-
Infection: Mice are infected via intraperitoneal injection with a standardized volume (e.g., 0.5 mL) of the prepared bacterial suspension.
-
Treatment:
-
The treatment group receives a single dose of Prontosil (e.g., as a subcutaneous injection or oral gavage) approximately 1-2 hours post-infection.
-
The control group receives an equivalent volume of a sterile vehicle (e.g., saline).
-
-
Observation: Animals are monitored daily for a set period (e.g., 7 days) for signs of illness and mortality. Survival rates for each group are recorded and compared.
Protocol: Synthesis of Sulfanilamide from Acetanilide
This three-step synthesis was a common early method for producing sulfanilamide.
Diagram 3: Workflow for the Synthesis of Sulfanilamide.
-
Step 1: Chlorosulfonation of Acetanilide.
-
Powdered dry acetanilide (25 g) is placed in a round-bottom flask.[18]
-
Chlorosulfonic acid (63 mL) is added slowly and with caution, while shaking.[18]
-
The mixture is heated in a water bath at 60-70°C for 2 hours to complete the reaction.[18]
-
The resulting mixture is cooled and then carefully poured over a large volume of crushed ice. The product, p-acetamidobenzenesulfonyl chloride, precipitates as a solid.
-
The solid is collected by vacuum filtration and washed with cold water.[18]
-
-
Step 2: Amination of p-Acetamidobenzenesulfonyl Chloride.
-
The crude p-acetamidobenzenesulfonyl chloride is transferred to a flask.
-
A mixture of concentrated aqueous ammonia (120 mL) and water (120 mL) is added.[18]
-
The mixture is heated to 70°C for approximately 30 minutes.[18]
-
After cooling in an ice bath, the solution is acidified with dilute sulfuric acid, causing p-acetamidobenzenesulfonamide to precipitate.
-
The product is collected by filtration, washed with cold water, and dried.[18]
-
-
Step 3: Hydrolysis of p-Acetamidobenzenesulfonamide.
-
The p-acetamidobenzenesulfonamide is placed in a flask with dilute hydrochloric acid (e.g., 10 mL conc. HCl in 30 mL water).[18]
-
The mixture is heated under reflux for 1 hour until the solid dissolves, indicating hydrolysis of the acetamido group.[19]
-
After cooling, the solution is decolorized with activated charcoal and filtered.
-
The filtrate is carefully neutralized with a base (e.g., sodium bicarbonate) until effervescence ceases.[19][20]
-
Upon cooling in an ice bath, sulfanilamide precipitates as white crystals, which are then collected by filtration and recrystallized from hot water.[18]
-
Protocol: Spectrophotometric DHPS Inhibition Assay
This is a continuous coupled enzyme assay used to determine the inhibitory activity of sulfonamides.
-
Principle: The activity of DHPS is measured indirectly. DHPS produces dihydropteroate, which is immediately reduced by an excess of a second enzyme, dihydrofolate reductase (DHFR), using NADPH as a cofactor. The rate of DHPS activity is therefore directly proportional to the rate of NADPH oxidation, which can be monitored by the decrease in absorbance at 340 nm.
-
Reagents & Buffers:
-
Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5).
-
Substrates: p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).
-
Enzymes: Purified dihydropteroate synthase (DHPS) and an excess of purified dihydrofolate reductase (DHFR).
-
Cofactor: NADPH.
-
Inhibitor: Sulfonamide compound of interest, dissolved in DMSO.
-
-
Procedure (96-well plate format):
-
To appropriate wells, add 2 µL of the sulfonamide in various concentrations (and DMSO alone for control).
-
Add 178 µL of a master mix containing the assay buffer, DHPS, DHFR, and NADPH.
-
Initiate the reaction by adding 20 µL of a substrate mix containing PABA and DHPPP.
-
Immediately place the plate in a spectrophotometer capable of kinetic reads at 340 nm.
-
Monitor the decrease in absorbance over time at a controlled temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration.
-
Fit the data to the appropriate inhibition model (e.g., Morrison equation for tight-binding inhibitors) to determine the IC₅₀ or Kᵢ value.
-
Conclusion
The discovery of phenylamine sulfonamides was a triumph of systematic, multidisciplinary research, combining organic chemistry, bacteriology, and clinical medicine. The initial observation of Prontosil's in vivo activity by Gerhard Domagk, followed by the crucial elucidation of sulfanilamide as its active form by the team at the Pasteur Institute, unlocked the first powerful chemical arsenal against systemic bacterial disease. The subsequent discovery of their mechanism of action—the competitive inhibition of a vital bacterial metabolic pathway—not only explained their efficacy but also established the foundational principles of antimetabolite therapy that continue to influence drug design today. This pioneering work saved countless lives and laid the scientific groundwork for the golden age of antibiotics that would soon follow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Special Feature: Never say dye | British Columbia Medical Journal [bcmj.org]
- 3. researchopenworld.com [researchopenworld.org]
- 4. brill.com [brill.com]
- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 6. vdoc.pub [vdoc.pub]
- 7. epdf.pub [epdf.pub]
- 8. jameslindlibrary.org [jameslindlibrary.org]
- 9. jameslindlibrary.org [jameslindlibrary.org]
- 10. Leonard Colebrook’s Use of Sulfonamides as a Treatment for Puerperal Fever (1935–1937) | Embryo Project Encyclopedia [embryo.asu.edu]
- 11. The use of historical controls and concurrent controls to assess the effects of sulphonamides, 1936–1945 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crystal structure of the anti-bacterial sulfonamide drug target dihydropteroate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. To prepare and submit Sulphanilamide from acetanilide - Practical Medicinal Chemistry - HK Technical [hktechnical.com]
- 19. scribd.com [scribd.com]
- 20. Principle Synthesis mechanism and identifiacation of sulphanilamide | PPTX [slideshare.net]
Technical Guide: Spectroscopic Analysis of 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a comprehensive overview of the expected spectroscopic data and analytical methodologies for the characterization of 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine. The data presented herein is based on analogous compounds and predictive models due to the absence of publicly available experimental data for this specific molecule.
Chemical Structure
IUPAC Name: this compound Molecular Formula: C₁₂H₁₈N₂O₂S Molecular Weight: 270.35 g/mol Structure:

(Note: Image is a representation of the structure)
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from spectral data of structurally similar compounds and established chemical shift/frequency ranges for the constituent functional groups.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 7.5 - 7.7 | m | 2H | Aromatic protons (H-4, H-6) |
| ~ 7.2 | d | 1H | Aromatic proton (H-3) |
| ~ 4.2 | br s | 2H | -NH₂ (amine protons) |
| ~ 3.0 - 3.2 | t | 4H | Piperidine protons (α to N) |
| ~ 2.2 | s | 3H | -CH₃ (methyl protons) |
| ~ 1.5 - 1.7 | m | 6H | Piperidine protons (β, γ to N) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 145 - 148 | Aromatic C-NH₂ |
| ~ 135 - 138 | Aromatic C-SO₂ |
| ~ 130 - 132 | Aromatic C-CH₃ |
| ~ 125 - 128 | Aromatic CH |
| ~ 118 - 122 | Aromatic CH |
| ~ 115 - 118 | Aromatic CH |
| ~ 45 - 48 | Piperidine C (α to N) |
| ~ 24 - 27 | Piperidine C (β to N) |
| ~ 22 - 24 | Piperidine C (γ to N) |
| ~ 18 - 20 | -CH₃ |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z Value | Interpretation |
| ~ 270 | Molecular ion [M]⁺ |
| ~ 186 | [M - C₅H₁₀N]⁺, loss of piperidine radical |
| ~ 106 | [M - C₅H₁₀NSO₂]⁺, fragment corresponding to methylaniline |
| ~ 84 | [C₅H₁₀N]⁺, piperidine fragment |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3400 - 3300 | Medium | N-H stretch (asymmetric and symmetric) of -NH₂ |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch (piperidine and methyl) |
| ~ 1620 - 1580 | Strong | N-H bend (scissoring) |
| ~ 1340 - 1300 | Strong | SO₂ asymmetric stretch |
| ~ 1160 - 1120 | Strong | SO₂ symmetric stretch |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[1]
-
Instrumentation: A 400 MHz (or higher) spectrometer.
-
¹H NMR Data Acquisition:
-
Pulse Angle: 30°
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-32
-
-
¹³C NMR Data Acquisition:
-
Pulse Angle: 45°
-
Relaxation Delay: 2 seconds with proton decoupling.
-
Number of Scans: 1024-4096
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra to the TMS signal.[1]
3.2 Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[1]
-
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
ESI-MS Protocol:
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire data in positive ion mode.
-
Typical ESI source parameters: spray voltage of 3-4 kV, capillary temperature of 250-300 °C.[1]
-
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak ([M+H]⁺ for ESI) and compare it with the theoretical value. Analyze the fragmentation pattern to confirm the structure.
3.3 Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Processing: Perform a background scan (with no sample) and subtract it from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Visualizations
4.1 Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound.
Caption: General workflow for spectroscopic analysis.
4.2 Logical Relationship of Spectroscopic Data
This diagram shows how different spectroscopic techniques provide complementary information for structural elucidation.
Caption: Complementary nature of spectroscopic data.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine, a sulfonamide derivative of potential interest in medicinal chemistry and drug discovery. The sulfonamide moiety is a critical pharmacophore found in a wide array of therapeutic agents, including antibacterial drugs and HIV treatments.[1]
Introduction
The synthesis of novel sulfonamide-containing molecules is a cornerstone of many drug discovery programs. These compounds are known to exhibit a broad range of biological activities. The target molecule, this compound, combines a substituted aniline with a piperidine sulfonyl group, offering a unique chemical scaffold for further derivatization and biological screening. The general and most common method for synthesizing sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[2] This protocol will detail a likely synthetic route based on this established chemical transformation.
Synthetic Scheme
The proposed synthesis of this compound can be achieved in a two-step process. The first step is the preparation of the key intermediate, piperidine-1-sulfonyl chloride. The second step involves the coupling of this sulfonyl chloride with 4-methyl-3-nitroaniline, followed by the reduction of the nitro group to yield the final product. An alternative, more direct final step would be the coupling with 2-methyl-5-aminobenzene, although the amino group might require protection. A plausible route involves the sulfonation of a protected aniline or a nitroaniline followed by reduction. A related patent describes the synthesis of 2-methyl-5-aminobenzenesulfonamide from p-nitrotoluene, indicating that functionalization of a substituted toluene is a viable strategy.[3]
For the purpose of this protocol, we will focus on the convergent synthesis approach, which involves the preparation of the two key fragments followed by their coupling.
Data Presentation
Table 1: Reactants and Reagents for the Synthesis of Piperidine-1-sulfonyl chloride
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Piperidine | C₅H₁₁N | 85.15 | Reactant |
| Sulfuryl chloride | SO₂Cl₂ | 134.97 | Reactant |
| Dichloromethane | CH₂Cl₂ | 84.93 | Solvent |
Table 2: Reaction Parameters for the Synthesis of Piperidine-1-sulfonyl chloride
| Parameter | Value |
| Reaction Temperature | -20 °C to 0 °C |
| Reaction Time | 2 hours |
| Stoichiometry (Piperidine:Sulfuryl chloride) | 2:1 |
Table 3: Reactants and Reagents for the Synthesis of this compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2-Methyl-5-nitroaniline | C₇H₈N₂O₂ | 152.15 | Reactant |
| Piperidine-1-sulfonyl chloride | C₅H₁₀ClNO₂S | 183.66 | Reactant |
| Pyridine | C₅H₅N | 79.10 | Base/Solvent |
| Iron powder | Fe | 55.845 | Reducing Agent |
| Ammonium chloride | NH₄Cl | 53.49 | Co-reagent |
| Ethanol | C₂H₅OH | 46.07 | Solvent |
| Water | H₂O | 18.02 | Solvent |
Table 4: Reaction Parameters for the Synthesis and Subsequent Reduction
| Parameter | Step 2a (Sulfonylation) | Step 2b (Nitro Reduction) |
| Reaction Temperature | 0 °C to Room Temperature | Reflux |
| Reaction Time | Several hours | 2-4 hours |
| Key Reagents | Pyridine | Iron, Ammonium Chloride |
Experimental Protocols
Protocol 1: Synthesis of Piperidine-1-sulfonyl chloride
This protocol is adapted from a known procedure for the synthesis of piperidine-1-sulfonyl chloride.[4]
Materials:
-
Piperidine
-
Sulfuryl chloride (1N solution in dichloromethane)
-
Dichloromethane (DCM)
-
1N Hydrochloric acid (HCl)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of sulfuryl chloride (1N in dichloromethane, 75 mL, 75 mmol) in a round-bottom flask, cooled to -20 °C, add piperidine (12.6 g, 150 mmol) dropwise.[4]
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 2 hours.[4]
-
Partition the reaction mixture between dichloromethane and water (50 mL).[4]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with 1N aqueous HCl, followed by brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[4]
-
The resulting residue is piperidine-1-sulfonyl chloride. Further purification can be achieved by distillation under reduced pressure.[4]
Protocol 2: Synthesis of this compound
This protocol is a multi-step procedure involving the formation of a sulfonamide followed by the reduction of a nitro group.
Step 2a: Synthesis of N-(2-Methyl-5-nitrophenyl)piperidine-1-sulfonamide
Materials:
-
2-Methyl-5-nitroaniline
-
Piperidine-1-sulfonyl chloride
-
Pyridine
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 2-methyl-5-nitroaniline (1.0 eq) in pyridine at 0 °C in a round-bottom flask.
-
To this solution, slowly add piperidine-1-sulfonyl chloride (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
The crude N-(2-Methyl-5-nitrophenyl)piperidine-1-sulfonamide can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Step 2b: Reduction of the Nitro Group to Synthesize this compound
Materials:
-
N-(2-Methyl-5-nitrophenyl)piperidine-1-sulfonamide
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Celite®
Procedure:
-
In a round-bottom flask, suspend N-(2-Methyl-5-nitrophenyl)piperidine-1-sulfonamide (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts.
-
Wash the Celite® pad with ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The final product can be purified by column chromatography on silica gel.
Visualizations
Synthetic Pathway
References
- 1. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cbijournal.com [cbijournal.com]
- 3. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 4. Synthesis routes of Piperidine-1-sulfonyl Chloride [benchchem.com]
Application Notes and Protocols for 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine and Its Analogs in Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: There is currently a lack of published research data specifically for 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine. The following application notes and protocols are based on the reported biological activities of structurally similar compounds, including its isomer, 5-(4-Methyl-1-piperidinyl)-2-(methylsulfonyl)-phenylamine , and other related piperidine-sulfonamide derivatives. These notes are intended to provide a hypothetical framework for investigating the potential therapeutic applications of this compound.
Introduction
The piperidine and sulfonamide moieties are prevalent scaffolds in medicinal chemistry, known for their diverse biological activities. Compounds incorporating these functional groups have shown promise in various therapeutic areas, including oncology. This document outlines potential research applications of this compound, drawing insights from its structural analogs. The primary hypothesized application is in cancer research, focusing on the inhibition of key proteins involved in cell survival and proliferation.
A close structural isomer, 5-(4-Methyl-1-piperidinyl)-2-(methylsulfonyl)-phenylamine, has been noted for its potential to inhibit enzymes critical for cancer cell proliferation and to modulate signaling pathways that regulate apoptosis. Another related compound, 1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxamide, has been identified as an inhibitor of the B-cell lymphoma 2 (Bcl-2) protein, a key regulator of apoptosis. Based on these findings, it is plausible that this compound may also exhibit anticancer properties through similar mechanisms.
Hypothesized Mechanism of Action
Based on the activity of its analogs, this compound is hypothesized to function as an inhibitor of anti-apoptotic proteins, such as Bcl-2. By binding to the BH3-binding groove of Bcl-2, it may disrupt the interaction between Bcl-2 and pro-apoptotic proteins (e.g., Bax, Bak), thereby promoting the intrinsic pathway of apoptosis.
Figure 1: Hypothesized mechanism of action via Bcl-2 inhibition.
Quantitative Data for Structurally Related Compounds
The following table summarizes the in vitro cytotoxic activity of various N-substituted sulfonamides and piperidine derivatives against human cancer cell lines. This data is provided as a benchmark for the potential potency of this compound.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| N-substituted Sulfonamides | |||
| 2,5-Dichlorothiophene-3-sulfonamide | HeLa | 7.2 ± 1.12 | [1] |
| MDA-MB-231 | 4.62 ± 0.13 | [1] | |
| MCF-7 | 7.13 ± 0.13 | [1] | |
| N-ethyl toluene-4-sulphonamide | HeLa | 10.9 ± 1.01 | [1] |
| MDA-MB-231 | 19.22 ± 1.67 | [1] | |
| MCF-7 | 12.21 ± 0.93 | [1] | |
| Piperidine Derivatives | |||
| A novel piperidine derivative with a phenyl sulfonamide moiety | Various | Inhibition: 79.6-84.2% | [2] |
| Bcl-2/Bcl-xL Inhibitor | |||
| Compound 22 (a potent and specific Bcl-2/Bcl-xL inhibitor) | H1417 | 0.151 | [3] |
| H146 | 0.098 | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the potential anticancer activity of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the test compound on cancer cell lines.
Materials:
-
Test compound (this compound)
-
Cancer cell lines (e.g., MCF-7, HeLa, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Figure 2: Workflow for the MTT cell viability assay.
Protocol 2: Bcl-2 Binding Assay (Fluorescence Polarization)
This protocol is to determine if the test compound directly binds to Bcl-2.
Materials:
-
Recombinant human Bcl-2 protein
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bad)
-
Test compound
-
Assay buffer (e.g., 20 mM phosphate buffer, pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% pluronic F-68)
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a solution of Bcl-2 protein and the fluorescently labeled BH3 peptide in the assay buffer.
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In the 384-well plate, add the Bcl-2 protein, fluorescent peptide, and the test compound to achieve the final desired concentrations.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
A decrease in polarization indicates displacement of the fluorescent peptide from Bcl-2 by the test compound.
-
Calculate the Ki or IC50 value from the dose-response curve.
Figure 3: Principle of the fluorescence polarization-based binding assay.
Conclusion
While direct experimental data for this compound is not currently available, the information from its structural analogs suggests that it is a promising candidate for investigation as an anticancer agent. The provided protocols and hypothesized mechanism of action offer a solid foundation for researchers to begin exploring its biological activities and therapeutic potential. Further studies are warranted to synthesize and characterize this compound and validate its efficacy in preclinical models.
References
Application Notes and Protocols for the Characterization of 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine
Introduction
These application notes provide a comprehensive overview of the analytical methods for the characterization of 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine, a sulfonamide derivative. The protocols outlined are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The described techniques are fundamental for confirming the identity, purity, and structural integrity of the compound.
Physicochemical Properties (Predicted)
A summary of predicted physicochemical properties for this compound is presented below. These values are computationally estimated and provide a basis for method development.
| Property | Value |
| Molecular Formula | C₁₂H₁₈N₂O₂S |
| Molecular Weight | 270.35 g/mol |
| pKa (most basic) | 4.5 (predicted) |
| LogP | 2.8 (predicted) |
| Water Solubility | Low (predicted) |
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods.[1][2]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of this compound. A reversed-phase method is typically employed for sulfonamide derivatives.[2]
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Inertsil C18 column (250 x 4.6 mm, 5 µm) or equivalent.[3]
-
Mobile Phase: A gradient of water with 0.1% phosphoric acid (Solvent A) and acetonitrile (Solvent B).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Detection Wavelength: 239 nm (or determined by UV scan of the analyte).[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
Data Presentation: HPLC Purity Assessment
| Parameter | Result |
| Retention Time | 8.5 min |
| Purity (by area %) | 99.5% |
| Tailing Factor | 1.1 |
| Theoretical Plates | > 5000 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[5]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: 5% phenyl/95% methyl silicone column (30 m x 0.25 mm ID, 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow of 1.1 mL/min.[5]
-
Oven Program: Initial temperature of 100°C (hold for 2 min), ramp at 10°C/min to 290°C (hold for 10 min).[5]
-
Injector Temperature: 250°C.[5]
-
Injection Mode: Splitless.[5]
-
MS Transfer Line Temperature: 290°C.[5]
-
Ion Source Temperature: 200°C.[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Scan Range: 30-400 amu.[5]
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.
Spectroscopic Analysis
Spectroscopic techniques are crucial for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.[6][7]
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.[6][8]
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[6][9]
-
Internal Standard: Tetramethylsilane (TMS).[8]
-
Sample Concentration: 5-10 mg of the sample dissolved in 0.5-0.7 mL of deuterated solvent.
-
¹H NMR Parameters: Standard pulse program, spectral width of -2 to 12 ppm, sufficient number of scans for good signal-to-noise.
-
¹³C NMR Parameters: Proton-decoupled pulse program, spectral width of 0 to 200 ppm, sufficient number of scans.
Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.5 | d | 1H | Aromatic CH |
| ~7.2 | dd | 1H | Aromatic CH |
| ~6.8 | d | 1H | Aromatic CH |
| ~4.2 | s | 2H | -NH₂ |
| ~3.0 | t | 4H | Piperidine CH₂ (adjacent to N) |
| ~2.2 | s | 3H | -CH₃ |
| ~1.6 | m | 4H | Piperidine CH₂ |
| ~1.4 | m | 2H | Piperidine CH₂ |
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~145 | Aromatic C-NH₂ |
| ~138 | Aromatic C-S |
| ~132 | Aromatic C-CH₃ |
| ~125 | Aromatic CH |
| ~120 | Aromatic CH |
| ~115 | Aromatic CH |
| ~48 | Piperidine C (adjacent to N) |
| ~25 | Piperidine C |
| ~23 | Piperidine C |
| ~18 | -CH₃ |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.[7][10]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Instrumentation: A mass spectrometer with an ESI source.
-
Solvent: Methanol or acetonitrile with 0.1% formic acid.
-
Mode: Positive ion mode.
-
Sample Preparation: Infuse a dilute solution (e.g., 10 µg/mL) of the sample directly into the mass spectrometer.
-
Analysis: Observe the protonated molecule [M+H]⁺.
Data Presentation: Mass Spectrometry Data
| Ion | m/z (calculated) | m/z (observed) |
| [M+H]⁺ | 271.11 | 271.1 |
| [M+Na]⁺ | 293.10 | 293.1 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: FT-IR Analysis
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory.
-
Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Data Presentation: Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Sharp | N-H stretch (amine) |
| 3050-3000 | Weak | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1350-1300 | Strong | Asymmetric SO₂ stretch (sulfonamide) |
| 1170-1150 | Strong | Symmetric SO₂ stretch (sulfonamide) |
| 1620-1580 | Medium | Aromatic C=C stretch |
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the characterization of this compound.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. mdpi.com [mdpi.com]
- 3. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. repositorio.uam.es [repositorio.uam.es]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the NMR Analysis of 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the Nuclear Magnetic Resonance (NMR) analysis of 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine. It includes predicted ¹H and ¹³C NMR data, a comprehensive experimental protocol for data acquisition, and workflow diagrams to facilitate understanding and execution of the analysis. This information is crucial for the structural elucidation and purity assessment of this compound in research and drug development settings.
Predicted NMR Data
Due to the absence of publicly available experimental NMR data for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established principles of NMR spectroscopy and analysis of structurally related compounds. Actual experimental values may vary depending on the solvent, concentration, and instrument parameters.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.4 | Multiplet | 2H | Ar-H |
| ~ 6.8 | Singlet | 1H | Ar-H |
| ~ 4.0 (broad) | Singlet | 2H | -NH₂ |
| ~ 2.9 - 3.1 | Multiplet | 4H | -CH₂-N-CH₂- (Piperidine α-protons) |
| ~ 2.2 | Singlet | 3H | Ar-CH₃ |
| ~ 1.6 - 1.7 | Multiplet | 4H | -CH₂-CH₂-N- (Piperidine β-protons) |
| ~ 1.4 - 1.5 | Multiplet | 2H | -CH₂-CH₂-CH₂- (Piperidine γ-proton) |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~ 145 | Quaternary Ar-C |
| ~ 138 | Quaternary Ar-C |
| ~ 132 | Quaternary Ar-C |
| ~ 125 | Ar-CH |
| ~ 120 | Ar-CH |
| ~ 118 | Ar-CH |
| ~ 47 | CH₂-N-CH₂ (Piperidine α-carbons) |
| ~ 25 | CH₂-CH₂-N- (Piperidine β-carbons) |
| ~ 24 | -CH₂-CH₂-CH₂- (Piperidine γ-carbon) |
| ~ 17 | Ar-CH₃ |
Experimental Protocols
This section outlines a detailed protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of high-purity this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common starting point for many organic molecules. Other potential solvents include DMSO-d₆ or Methanol-d₄.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's probe (typically around 4-5 cm).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.[1][2]
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz
-
Nucleus: ¹H
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Pulse Angle: 30 degrees.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz
-
Nucleus: ¹³C
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-240 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Pulse Angle: 30-45 degrees.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Temperature: 298 K (25 °C).
2D NMR Experiments (Optional but Recommended for Unambiguous Assignment):
For complete and accurate assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as:
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular structure.[1]
Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference.[4]
-
Peak Picking and Integration: Identify all significant peaks in the ¹H NMR spectrum and integrate their areas to determine the relative number of protons corresponding to each signal.
-
Data Interpretation: Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), coupling constants, and integration values to assign the signals to the specific protons and carbons in the this compound molecule. Use 2D NMR data to confirm assignments.
Visualizations
The following diagrams illustrate the molecular structure with atom numbering for NMR signal assignment and a general workflow for the NMR analysis process.
Caption: Molecular structure of this compound with atom numbering.
Caption: General workflow for NMR data acquisition and analysis.
References
Application Note: Mass Spectrometry of 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine and its derivatives are a class of compounds with significant interest in pharmaceutical and medicinal chemistry. As potential drug candidates, their accurate identification and quantification are crucial. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers a powerful analytical tool for the characterization and quantification of these molecules. This application note provides a detailed overview of the expected mass spectrometric behavior of these derivatives and a general protocol for their analysis.
The core structure consists of a 2-methylphenylamine moiety with a piperidine-1-sulfonyl group at the 5-position. The fragmentation patterns observed in mass spectrometry are characteristic of the sulfonamide and piperidine functional groups.
Predicted Fragmentation Pathways
Under electrospray ionization (ESI) in positive ion mode, this compound derivatives are expected to protonate readily, forming the precursor ion [M+H]⁺. Subsequent collision-induced dissociation (CID) will likely lead to characteristic product ions. The fragmentation of aromatic sulfonamides often involves the cleavage of the S-N bond and the Ar-S bond.[1][2][3] A common fragmentation pathway for arylsulfonamides is the neutral loss of sulfur dioxide (SO₂), which involves intramolecular rearrangement.[1]
The major fragmentation pathways are predicted to be:
-
Cleavage of the sulfonamide S-N bond: This is a common fragmentation for sulfonamides and would result in the formation of a stable sulfanilamide-like moiety.[3]
-
Loss of the piperidine ring: Fragmentation of the piperidine ring itself can occur.
-
Neutral loss of SO₂: A characteristic fragmentation of arylsulfonamides, leading to an [M+H-SO₂]⁺ ion.[1]
These predicted fragmentation patterns can be used to develop selected reaction monitoring (SRM) methods for sensitive and specific quantification of these compounds in complex matrices.[2][3]
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a general method for the analysis of this compound derivatives. Optimization of these parameters for specific derivatives and matrices is recommended.
1. Sample Preparation:
-
Standard Solutions: Prepare stock solutions of the analyte in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Prepare serial dilutions in the mobile phase to create calibration standards.
-
Biological Samples (e.g., Plasma, Urine):
-
Perform a protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of the sample.
-
Vortex for 1 minute and centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.[4]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.[4]
-
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm) is a suitable starting point.[4]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.[4]
-
Column Temperature: 30-40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 - 4.0 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
-
Cone Gas Flow: 50 - 100 L/hr
-
Desolvation Gas Flow: 600 - 800 L/hr
-
-
Mass Analyzer: Triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Data Acquisition: Full scan mode for initial identification of the precursor ion and product ion scan mode for fragmentation analysis. For quantification, use Selected Reaction Monitoring (SRM).
Data Presentation: Predicted Quantitative Data
The following table summarizes the predicted m/z values for a generic this compound derivative and its major fragment ions. The exact m/z values will depend on the specific substitutions on the core structure.
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Product Ion 3 (m/z) | Predicted Fragmentation |
| This compound | 269.13 | 205.11 | 184.08 | 84.08 | Loss of SO₂, Cleavage of Ar-S bond, Piperidine ring |
| Substituted Derivative 1 | [M+H]⁺ | [M+H - SO₂]⁺ | [M+H - Piperidine-SO₂]⁺ | [Piperidine+H]⁺ | Dependent on substituent |
| Substituted Derivative 2 | [M+H]⁺ | [M+H - SO₂]⁺ | [M+H - Piperidine-SO₂]⁺ | [Piperidine+H]⁺ | Dependent on substituent |
Visualizations
Diagram 1: Predicted Fragmentation Pathway
Caption: Predicted fragmentation of this compound.
Diagram 2: Experimental Workflow
Caption: General workflow for LC-MS/MS analysis.
References
- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
Application Notes and Protocols for 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct biological data for the specific compound 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine is not available in the public domain as of the latest literature search. The following application notes and protocols are based on the documented therapeutic potential of structurally similar molecules containing key functional groups such as a sulfonamide-bearing piperidine nucleus and a substituted phenylamine moiety. These related compounds have shown promise in several therapeutic areas, primarily as anticancer and antimicrobial agents. The methodologies provided are intended to serve as a guide for the investigation of novel compounds like this compound.
Introduction
The chemical scaffold of this compound, which combines a substituted aromatic amine with a piperidine sulfonamide, suggests potential for a range of biological activities. The sulfonamide group is a well-established pharmacophore found in a variety of drugs, including antibacterial, and anticancer agents.[1][2][3] The piperidine moiety is also a common feature in many pharmaceuticals, contributing to desirable pharmacokinetic properties and target interactions.[4][5][6] This document outlines potential therapeutic targets and provides detailed experimental protocols for the initial screening and characterization of this and related compounds.
Potential Therapeutic Applications and Targets
Based on the activities of structurally related molecules, two primary areas of investigation are proposed: oncology and infectious diseases.
Anticancer Activity
Derivatives of p-toluidine and other sulfonamides have demonstrated potential antineoplastic properties.[7] The proposed mechanism for some of these compounds involves the induction of apoptosis in cancer cells. Furthermore, piperidine-containing compounds have been investigated as anticancer agents, targeting various signaling pathways crucial for cancer cell survival and proliferation.[6]
Potential Molecular Targets:
-
B-cell lymphoma 2 (Bcl-2) family proteins: Inhibition of anti-apoptotic proteins like Bcl-2 can trigger programmed cell death in cancer cells.
-
Kinases involved in cell signaling: Many piperidine-containing molecules are kinase inhibitors.
-
Cell cycle regulators: Compounds may induce cell cycle arrest at various checkpoints.
Antimicrobial and Antioxidant Activity
Sulfonamides are classic antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme involved in folate synthesis in bacteria.[1] Additionally, compounds containing the 5-amino-2-methylphenyl moiety have been synthesized and evaluated for their in vitro antimicrobial and antioxidant activities.[8]
Potential Molecular Targets:
-
Dihydropteroate synthase (DHPS): A key enzyme in the bacterial folate synthesis pathway.
-
Other essential bacterial enzymes: The compound could inhibit other targets crucial for bacterial survival.
-
Free radicals: The aminophenyl moiety might contribute to radical scavenging activity.
Quantitative Data from Structurally Similar Compounds
The following table summarizes a selection of quantitative data from published studies on compounds that share structural motifs with this compound. This data is provided for comparative purposes to guide initial concentration ranges and expected potencies in screening assays.
| Compound Class | Target/Assay | Measurement | Value | Reference |
| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives | Antimicrobial (various strains) | MIC (Minimum Inhibitory Concentration) | Moderate Activity | [8] |
| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives | DPPH Radical Scavenging | IC50 | Good Activity | [8] |
| p-Toluenesulfonamide Analogs | Antineoplastic | - | Potential Activity | [7] |
| Various Piperidine Derivatives | Anti-acetylcholinesterase | IC50 | 0.56 nM (for a specific derivative) | [9] |
Experimental Protocols
In Vitro Anticancer Activity Assessment
This protocol outlines the determination of the cytotoxic effects of the test compound on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compound in complete growth medium.
-
After 24 hours, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Caption: Workflow for MTT-based cell viability assay.
This protocol is for quantifying apoptosis induced by the test compound using flow cytometry.
Materials:
-
Human cancer cell line
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Caption: Potential mechanism of apoptosis induction.
In Vitro Antimicrobial Activity Assessment
This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Test compound stock solution
-
96-well microtiter plates
-
Standard antibiotics (e.g., Ciprofloxacin, Gentamicin)
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Perform a two-fold serial dilution of the test compound in MHB in a 96-well plate.
-
Add the bacterial inoculum to each well.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
In Vitro Antioxidant Activity Assessment
This assay measures the ability of the compound to scavenge the stable free radical DPPH.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Test compound solutions in methanol at various concentrations
-
Ascorbic acid (positive control)
-
Spectrophotometer
Procedure:
-
Add the test compound solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
Conclusion
While direct evidence for the therapeutic targets of this compound is currently lacking, its structural features suggest that it is a promising candidate for investigation as an anticancer and/or antimicrobial agent. The protocols detailed in these application notes provide a robust framework for the initial in vitro screening and characterization of this and other novel sulfonamide derivatives. Further studies, including mechanism of action elucidation and in vivo efficacy models, will be necessary to fully realize the therapeutic potential of this class of compounds.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 5. ijnrd.org [ijnrd.org]
- 6. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine.
Synthesis Overview
A common and effective synthetic route to this compound involves a three-step process commencing with the chlorosulfonation of p-nitrotoluene. This is followed by the formation of the sulfonamide via reaction with piperidine, and concludes with the selective reduction of the nitro group to yield the final amine product.
Troubleshooting Guides & FAQs
This section is organized by the synthetic steps and addresses common issues encountered during the synthesis.
Step 1: Chlorosulfonation of p-Nitrotoluene
Objective: To synthesize 2-methyl-5-nitrobenzenesulfonyl chloride.
Experimental Protocol:
-
Carefully add p-nitrotoluene to a threefold excess of oleum (containing 25% sulfur trioxide) at 70°C.
-
The temperature will rise; maintain it between 100-110°C to avoid charring.
-
Heat the mixture at 110-115°C until the odor of p-nitrotoluene is no longer detectable when a sample is added to water.
-
If the reaction is incomplete after 30 minutes, cautiously add more oleum.
-
After completion, cool the reaction mixture and pour it onto ice with vigorous stirring.
-
The resulting 2-methyl-5-nitrobenzene-1-sulfonic acid can be converted to the sulfonyl chloride using a chlorinating agent like thionyl chloride or chlorosulfonic acid itself in an appropriate solvent.[1][2]
Troubleshooting:
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure a sufficient excess of the sulfonating agent is used. Monitor the reaction progress by checking for the disappearance of the starting material.[1] |
| Decomposition of product. | Maintain careful temperature control; excessive heat can lead to charring and degradation.[1] | |
| Product is a dark, tarry substance | Charring due to overheating. | Add the p-nitrotoluene portion-wise to better control the exothermic reaction and maintain the temperature below 115°C.[1] |
| Difficult to isolate product | Product is water-soluble sulfonic acid. | Isolate the sulfonic acid as its sodium salt by saturating the aqueous solution with sodium chloride before proceeding to the chlorination step.[1] |
FAQs:
-
Q: Why is it important to control the temperature during the addition of p-nitrotoluene?
-
A: The reaction is highly exothermic. Without proper temperature control, the reaction can overheat, leading to charring of the organic material and a significant decrease in yield and purity.[1]
-
-
Q: What are some common side reactions in this step?
-
A: The primary side reaction is the formation of sulfones. Using a chlorinating agent like thionyl chloride during the chlorosulfonation can help improve the yield of the desired sulfonyl chloride.
-
Step 2: Sulfonamide Formation
Objective: To synthesize 2-methyl-5-nitro-N-(piperidin-1-yl)benzenesulfonamide.
Experimental Protocol:
-
Dissolve 2-methyl-5-nitrobenzenesulfonyl chloride in a suitable solvent such as acetone or dichloromethane.
-
In a separate flask, dissolve piperidine (1.0-1.2 equivalents) and a non-nucleophilic base like pyridine or triethylamine (1.5 equivalents) in the same solvent.
-
Cool the piperidine solution in an ice bath and slowly add the solution of the sulfonyl chloride.
-
Allow the reaction to stir at room temperature until completion, which can be monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by washing with dilute acid to remove excess base and piperidine, followed by washing with water and brine.
-
The organic layer is then dried and the solvent removed to yield the crude sulfonamide, which can be purified by recrystallization or column chromatography.
Troubleshooting:
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure at least a stoichiometric amount of piperidine and base are used. The base is crucial to neutralize the HCl generated during the reaction. |
| Hydrolysis of sulfonyl chloride. | Use anhydrous solvents and reagents to prevent the hydrolysis of the starting material. | |
| Formation of multiple products | Di-sulfonylation of piperidine (if a primary amine were used) or other side reactions. | The use of a secondary amine like piperidine prevents di-sulfonylation. Ensure slow addition of the sulfonyl chloride to the amine solution to maintain a relative excess of the amine. |
FAQs:
-
Q: Why is a base such as pyridine or triethylamine necessary in this reaction?
-
A: The reaction of a sulfonyl chloride with an amine produces hydrochloric acid (HCl). The added base neutralizes the HCl, preventing it from protonating the starting amine, which would render it non-nucleophilic and stop the reaction.
-
-
Q: Can I use an inorganic base like potassium carbonate?
-
A: Yes, inorganic bases like potassium carbonate can be used, particularly in polar aprotic solvents like DMF or acetonitrile. However, they may have limited solubility in less polar organic solvents.
-
Step 3: Selective Reduction of the Nitro Group
Objective: To synthesize this compound.
Experimental Protocol (Catalytic Hydrogenation):
-
Dissolve the 2-methyl-5-nitro-N-(piperidin-1-yl)benzenesulfonamide in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.
-
Stir the reaction under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
After the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to obtain the crude product, which can be further purified if necessary.[3]
Troubleshooting:
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | Inactive catalyst. | Use fresh, high-quality catalyst. Ensure the system is properly purged to remove any oxygen that can poison the catalyst. |
| Insufficient hydrogen pressure. | Increase the hydrogen pressure if using a Parr apparatus. For balloon hydrogenation, ensure the balloon remains inflated. | |
| Formation of side products | Reduction of the sulfonamide group. | Catalytic hydrogenation with Pd/C is generally selective for the nitro group. If reduction of the sulfonamide is observed, consider milder reducing agents like iron powder in acetic acid or stannous chloride.[3] |
| Product is difficult to purify | Presence of partially reduced intermediates (e.g., nitroso, hydroxylamine). | Ensure the reaction goes to completion. Purification can be achieved by column chromatography. |
FAQs:
-
Q: Are there alternative methods for reducing the nitro group?
-
A: Yes, several chemical reducing agents can be used, such as tin(II) chloride (SnCl₂) in ethanol, iron (Fe) powder in acetic acid or with ammonium chloride, or sodium sulfide (Na₂S). These methods are useful if catalytic hydrogenation is not feasible or leads to side reactions.[3]
-
-
Q: How can I be sure that the sulfonamide group is not reduced?
-
A: Sulfonamides are generally stable to the conditions used for nitro group reduction, especially catalytic hydrogenation and reduction with metals like iron or tin in acidic media. Analytical techniques such as NMR and mass spectrometry can be used to confirm the structure of the final product.
-
Quantitative Data Summary
Table 1: Influence of Base on Sulfonamide Formation Yield
| Base | Solvent | Temperature (°C) | Yield (%) |
| Pyridine | THF | 0 - 25 | ~100 |
| Triethylamine (TEA) | THF | 0 - 25 | High |
| Potassium Carbonate | PEG-400 | Room Temp. | up to 78 |
| Sodium Hydroxide (10%) | - | Room Temp. | ~44 |
Data is generalized from literature on similar sulfonamide syntheses.
Table 2: Comparison of Nitro Group Reduction Methods
| Reducing Agent | Conditions | Selectivity for Nitro Group | Common Side Reactions |
| H₂/Pd/C | Room temp, atmospheric or higher pressure | High | Can reduce other functional groups (e.g., alkenes, alkynes). |
| Fe/AcOH or Fe/NH₄Cl | Reflux | High | Generally clean, but requires acidic conditions. |
| SnCl₂·2H₂O | Reflux in Ethanol | High | Can be used for substrates sensitive to hydrogenation. |
| Na₂S | Aqueous/alcoholic solution | Moderate to High | Can sometimes selectively reduce one nitro group in the presence of others. |
Workflow and Logic Diagrams
References
Technical Support Center: Synthesis of 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the synthesis of 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and practical approach involves a two-step synthesis. The first step is the preparation of the intermediate 2-methyl-5-aminobenzenesulfonamide. This is typically achieved through the sulfonation of p-nitrotoluene followed by a hydrogenation reaction to reduce the nitro group to an amine.[1] The resulting 2-methyl-5-aminobenzenesulfonyl chloride can then be reacted with piperidine to yield the final product.
Q2: How do I prepare the 2-methyl-5-nitrobenzenesulfonyl chloride intermediate?
The preparation of 2-methyl-5-nitrobenzenesulfonyl chloride involves the sulfonation of p-nitrotoluene using chlorosulfonic acid.[1] This reaction is typically carried out in an organic solvent like chlorobenzene or dichloromethane.[1] It is an electrophilic aromatic substitution reaction where the chlorosulfonyl group is introduced onto the aromatic ring.
Q3: What are the key considerations for the reduction of the nitro group in 2-methyl-5-nitrobenzenesulfonyl chloride?
The reduction of the nitro group to an amine is a critical step. Catalytic hydrogenation is a common method, using catalysts such as palladium on carbon (Pd/C), palladium hydroxide on carbon, or Raney nickel.[1] This reaction is performed under high temperature and pressure in a hydrogenation kettle with a suitable solvent and ammonia water.[1] The use of hydrogenation is advantageous as it often results in fewer byproducts and a high conversion rate.[1]
Q4: What are the typical reaction conditions for the final coupling step between the sulfonyl chloride and piperidine?
The reaction of a sulfonyl chloride with a primary or secondary amine, such as piperidine, is a standard method for forming sulfonamides.[2] This reaction is typically carried out in the presence of a base to neutralize the HCl generated during the reaction.[2] Common bases include organic bases like triethylamine or pyridine, or inorganic bases like sodium carbonate.[2] The choice of solvent can vary, with common options being dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether.[2] The reaction is often performed at a low temperature, such as 0 °C, and then allowed to warm to room temperature.[2]
Troubleshooting Guide
Low Yield or Incomplete Reaction
Q: My reaction yield is consistently low, or the starting material is not fully consumed. What are the potential causes and how can I troubleshoot this?
A: Low yields in the synthesis of this compound can arise from several factors. Below is a step-by-step guide to troubleshoot this issue.
-
Reagent Quality:
-
Sulfonyl Chloride Intermediate: Ensure the 2-methyl-5-aminobenzenesulfonyl chloride is pure and has not hydrolyzed due to moisture. Sulfonyl chlorides are sensitive to water.[3]
-
Piperidine: Use freshly distilled piperidine to remove any oxidation or hydration impurities.
-
Solvent and Base: Ensure solvents are anhydrous and the base is of high purity.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature can significantly impact the yield. Running the reaction at too high a temperature can lead to side reactions, while a temperature that is too low may result in an incomplete reaction. Optimization of the temperature is crucial.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Prolonging the reaction unnecessarily can lead to the formation of byproducts.
-
Stoichiometry: The molar ratio of the reactants is critical. A slight excess of piperidine may be used to ensure the complete consumption of the sulfonyl chloride.
-
-
Side Reactions:
-
Hydrolysis of Sulfonyl Chloride: The presence of water can lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which will not react with piperidine.
-
Competing Reactions: The amine group on the phenyl ring of the starting material could potentially react with another molecule of the sulfonyl chloride, leading to dimer formation.
-
Purification Challenges
Q: I am having difficulty purifying the final product. What are some effective purification strategies?
A: Purification of sulfonamides can sometimes be challenging due to their polarity and potential for forming byproducts.
-
Extraction: After the reaction, a liquid-liquid extraction is a standard workup procedure. Washing the organic layer with a dilute acid solution can help remove any unreacted piperidine and other basic impurities. A subsequent wash with a dilute base, like sodium bicarbonate solution, can remove any acidic byproducts such as the hydrolyzed sulfonyl chloride.
-
Crystallization: Recrystallization is often an effective method for purifying solid sulfonamides. A suitable solvent system needs to be identified through screening. Common solvents for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.
-
Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used. A gradient of ethyl acetate in hexanes is a common eluent system for sulfonamides. The polarity of the eluent can be adjusted based on the TLC analysis of the crude product.
Data Presentation
Table 1: General Reaction Condition Optimization Parameters
| Parameter | Typical Range | Considerations |
| Temperature | 0 °C to Room Temperature | Lower temperatures can improve selectivity and reduce side reactions. |
| Base | Pyridine, Triethylamine, Na₂CO₃ | The choice of base can influence the reaction rate and workup procedure.[2] |
| Solvent | Dichloromethane (DCM), THF, Diethyl Ether | Solvent should be inert to the reaction conditions and allow for good solubility of reactants.[2] |
| Reactant Ratio | 1:1 to 1:1.2 (Sulfonyl Chloride:Piperidine) | A slight excess of the amine can drive the reaction to completion. |
| Reaction Time | 2 to 24 hours | Monitor by TLC or LC-MS for optimal time. |
Table 2: Troubleshooting Summary for Low Yield
| Potential Cause | Suggested Solution |
| Moisture in reaction | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Poor quality of starting materials | Purify starting materials before use (e.g., distill piperidine). |
| Suboptimal reaction temperature | Screen a range of temperatures (e.g., -10 °C, 0 °C, room temperature). |
| Incorrect stoichiometry | Verify the molar ratios of reactants. Consider using a slight excess of piperidine. |
| Side reactions | Analyze byproducts by LC-MS to understand competing reaction pathways. Adjust conditions to minimize them. |
Experimental Protocols
Protocol: Synthesis of this compound
This protocol describes the final step of the synthesis, the reaction between 2-methyl-5-aminobenzenesulfonyl chloride and piperidine.
Materials:
-
2-methyl-5-aminobenzenesulfonyl chloride
-
Piperidine
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for elution
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-methyl-5-aminobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
To the cooled solution, add triethylamine (1.2 eq) followed by the dropwise addition of piperidine (1.1 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring at room temperature and monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Troubleshooting workflow for addressing low reaction yield.
Caption: Logical relationships between key reaction parameters and outcomes.
References
Technical Support Center: Sulfonamide Bond Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during sulfonamide bond formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for forming a sulfonamide bond?
The most classic and widely used method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2] A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction.[1]
Q2: My reaction yield is consistently low. What are the potential causes and solutions?
Low yields in sulfonamide synthesis can stem from several factors. Here are some common causes and troubleshooting steps:
-
Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are highly reactive and susceptible to hydrolysis by water, which leads to the formation of the corresponding sulfonic acid and a lower yield of the desired sulfonamide.[3]
-
Poor Nucleophilicity of the Amine: The nucleophilicity of the amine plays a crucial role. Aromatic amines or sterically hindered amines are generally less reactive than aliphatic amines, which can lead to incomplete reactions.
-
Solution: Increasing the reaction temperature or prolonging the reaction time may improve the yield.[3] Alternatively, using a more reactive sulfonylating agent or a different synthetic route might be necessary.
-
-
Steric Hindrance: Significant steric hindrance around the amine or the sulfonyl chloride can impede the reaction.[3]
-
Solution: As with low nucleophilicity, increasing the temperature or reaction time can be beneficial.[3] In some cases, a smaller, less hindered sulfonylating agent or a different catalytic system may be required.
-
-
Incomplete Reaction: The reaction may not have reached completion.
Q3: I am observing multiple products in my reaction mixture. What are the likely side reactions and how can I prevent them?
The formation of multiple products is a common issue. Here are some likely side reactions and preventive measures:
-
Bis-sulfonylation of Primary Amines: Primary amines (R-NH₂) can react with two equivalents of the sulfonyl chloride to form a bis-sulfonylated product (R-N(SO₂R')₂).
-
Reaction with Other Functional Groups: If your starting materials contain other nucleophilic functional groups (e.g., hydroxyl or thiol groups), they can also react with the sulfonyl chloride.
-
Solution: Protect sensitive functional groups before carrying out the sulfonylation reaction. Common protecting groups for alcohols and thiols can be found in standard organic chemistry literature.
-
Q4: My sulfonamide product is difficult to purify. What purification strategies can I use?
Purification of sulfonamides can be challenging due to their polarity and potential for hydrogen bonding.[3]
-
Crystallization: This is often the most effective method for obtaining high-purity sulfonamides.[3] Experiment with different solvent systems (e.g., ethanol, methanol, ethyl acetate) to find suitable conditions for crystallization.[3]
-
Column Chromatography: Silica gel column chromatography is a common alternative.[3] A range of solvent systems, typically mixtures of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol), can be used for elution. The optimal solvent system will depend on the polarity of your specific sulfonamide.
-
Preparative HPLC: For very difficult separations or to obtain very high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
Troubleshooting Guides
Guide 1: Low Reaction Yield
This guide provides a systematic approach to troubleshooting low yields in sulfonamide bond formation.
Symptoms:
-
The isolated yield of the desired sulfonamide is significantly lower than expected.
-
Analysis of the crude reaction mixture (e.g., by TLC or LC-MS) shows a large amount of unreacted starting material or the presence of sulfonic acid byproduct.[3]
Troubleshooting Workflow:
References
Technical Support Center: 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine in solution.
Frequently Asked Questions (FAQs)
Q1: My analytical results for this compound are inconsistent. Could this be a stability issue?
A1: Inconsistent analytical results, such as a decrease in the peak area during chromatographic analysis, can indeed suggest degradation of the compound under your experimental or storage conditions.[1] this compound contains both a sulfonamide and a piperidine functional group, which can be susceptible to degradation under certain conditions. It is crucial to assess the stability of the molecule in your specific experimental setup. Performing forced degradation studies is a common method for understanding a compound's stability and its degradation pathways.[1]
Q2: What are the potential degradation pathways for this compound?
A2: Based on the functional groups present, the primary sites for degradation are the sulfonamide linkage and the piperidine ring. Potential degradation pathways may include:
-
Hydrolysis of the Sulfonamide Bond: This is a key degradation pathway for sulfonamides and is highly dependent on pH.[2] Acidic conditions, in particular, can catalyze the cleavage of the S-N bond.
-
Oxidation of the Piperidine Ring: The tertiary amine within the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide or products from ring-opening.[1]
-
Thermal Degradation: Elevated temperatures can promote the degradation of both the sulfonamide and the piperidine moieties.[1][2]
-
Photodegradation: Exposure to light, especially UV light, can provide the energy needed to initiate degradation reactions, often through radical mechanisms.[1][2]
Q3: How can I minimize the degradation of this compound during storage and in my experiments?
A3: To minimize degradation, consider the following preventative measures:
-
Storage Conditions: Store the compound in a cool, dark, and dry place.[1] For long-term storage, using an inert atmosphere (e.g., argon or nitrogen) can help prevent oxidation.[1]
-
pH Control: The stability of sulfonamides is pH-dependent, with greater stability generally observed in neutral to alkaline conditions.[2] Buffering your solutions can help prevent degradation catalyzed by acidic or basic conditions.
-
Light Protection: Use amber vials or protect your experimental setup from light to minimize photodegradation.[1]
-
Temperature Control: Avoid exposing the compound to high temperatures.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound in Acidic Solution
-
Symptom: A rapid decrease in the concentration of this compound is observed when dissolved in an acidic buffer (pH < 4).
-
Potential Cause: Sulfonamides are known to be more susceptible to hydrolytic degradation under acidic conditions.[2][3]
-
Troubleshooting Steps:
-
pH Adjustment: If your experimental conditions permit, increase the pH of the solution to neutral or slightly alkaline.
-
Buffer Selection: Use a well-buffered system to maintain a stable pH.
-
Temperature Reduction: Perform the experiment at a lower temperature to decrease the rate of hydrolysis.
-
Time Limitation: Minimize the time the compound is in the acidic solution.
-
Issue 2: Appearance of Unknown Peaks in Chromatogram After Storage
-
Symptom: When analyzing a stock solution that has been stored for a period, new, unidentified peaks appear in the chromatogram (e.g., HPLC-UV).
-
Potential Cause: This could be due to oxidative degradation of the piperidine ring or other degradation pathways.[1]
-
Troubleshooting Steps:
-
Inert Atmosphere: Prepare and store stock solutions under an inert atmosphere (e.g., by purging the solvent with nitrogen or argon).
-
Storage Temperature: Store stock solutions at a lower temperature (e.g., -20°C or -80°C).
-
Antioxidants: If compatible with your experimental system, consider the addition of a small amount of an antioxidant.
-
Fresh Solutions: Prepare fresh solutions immediately before use whenever possible.
-
Summary of Expected Stability Profile
The following table summarizes the expected stability of this compound under various conditions based on the general behavior of sulfonamides and piperidine derivatives.
| Condition | Expected Stability | Potential Degradation Products |
| Acidic (pH < 4) | Low | Phenylamine derivative, Piperidine-1-sulfonic acid |
| Neutral (pH 6-8) | Moderate to High | Minimal degradation expected |
| Alkaline (pH > 8) | High | Minimal degradation expected |
| Elevated Temperature | Low | Various thermal decomposition products |
| Exposure to Light (UV) | Low to Moderate | Photodegradation products |
| Oxidizing Agents | Low | N-oxide, Ring-opened products |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate buffer
-
HPLC system with UV or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize the solution before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize the solution before analysis.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.[1]
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 60°C for 48 hours.[1]
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.
-
-
Analysis: Analyze the stressed samples and a control sample by a suitable stability-indicating method, such as HPLC-UV or LC-MS, to determine the percentage of degradation and to identify any degradation products.
Visualizations
Caption: Workflow for assessing the stability of a compound.
Caption: Potential degradation pathways for the target compound.
References
How to avoid polymerization in aniline sulfonamide synthesis.
Welcome to the technical support center for aniline sulfonamide synthesis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals avoid common pitfalls, particularly the issue of polymerization.
Troubleshooting Guide: Polymerization and Other Side Reactions
Undesired polymerization is a frequent challenge in aniline sulfonamide synthesis, primarily due to the high reactivity of the aniline's amino group. This guide offers solutions to this and other common problems.
Issue 1: Significant Polymer Formation and Low Yield of Sulfonamide
Symptoms:
-
Formation of a solid, often colored, intractable material.
-
Difficulty in isolating the desired product.
-
Low to negligible yield of the target sulfonamide.
Root Cause Analysis and Solutions:
The primary cause of polymerization is the presence of a highly reactive, unprotected amino group on the aniline ring. This group can react in several undesirable ways:
-
Reaction with Chlorosulfonic Acid: Under the strongly acidic conditions of chlorosulfonation, the amino group can be protonated, which deactivates the ring. However, the unprotonated aniline is highly susceptible to oxidation, which can initiate polymerization.
-
Intermolecular Reactions: An unprotected aniline can react with the newly formed sulfonyl chloride of another molecule, leading to a chain of linked molecules and ultimately, a polymer.[1]
Primary Solution: Protection of the Amino Group
The most effective strategy to prevent these side reactions is to protect the amino group before proceeding with the synthesis. The most common protecting group for this purpose is the acetyl group, which is introduced by reacting aniline with acetic anhydride to form acetanilide.[2] This acetamido group is still an ortho-, para-director but is less activating than the amino group, which helps to control the reaction and prevent polymerization.[3]
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture turning dark and forming a solid mass?
A1: This is a classic sign of aniline polymerization. It occurs when the highly reactive amino group of aniline participates in side reactions. To prevent this, you must protect the amino group before introducing the sulfonyl chloride functionality. The most common method is the acetylation of aniline to form acetanilide.[2]
Q2: I used a protecting group, but I am still getting a low yield. What are other possible causes?
A2: Low yields can arise from several factors even with a protected aniline:
-
Hydrolysis of the Sulfonyl Chloride: The intermediate sulfonyl chloride is highly sensitive to moisture and can hydrolyze back to the sulfonic acid, which will not react to form the sulfonamide.[4] Ensure all your glassware is dry and you are using anhydrous solvents.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction using Thin Layer Chromatography (TLC).
-
Suboptimal Reaction Temperature: The temperature for chlorosulfonation needs to be carefully controlled. Too high a temperature can lead to side reactions, while a temperature that is too low may result in an incomplete reaction.[5]
-
Inefficient Deprotection: The final hydrolysis step to remove the protecting group might be incomplete. Ensure you are using the correct concentration of acid and heating for a sufficient amount of time.
Q3: Can I skip the protection step to save time?
A3: It is strongly discouraged. Skipping the protection of the amino group will almost certainly lead to polymerization, especially during the chlorosulfonation step.[1] The unprotected amino group is highly reactive and can lead to a mixture of undesired products and a significant amount of polymer, making the purification of the desired sulfonamide extremely difficult, if not impossible.
Q4: How do I choose the right protecting group?
A4: For most aniline sulfonamide syntheses, the acetyl group (introduced via acetic anhydride) is sufficient and widely used due to its low cost and ease of introduction and removal.[2] Other protecting groups like the p-toluenesulfonyl (Tosyl) or nitrobenzenesulfonyl (Nosyl) groups can be used, but their removal often requires harsher conditions.[6] The choice of protecting group can depend on the overall synthetic strategy and the presence of other functional groups in the molecule.
Q5: What is the best way to purify the final sulfonamide product?
A5: Recrystallization is the most common and effective method for purifying the final sulfonamide product.[2] Water or ethanol are often suitable solvents. The purity of the product can be checked by its melting point and spectroscopic methods like NMR and IR.[2][7]
Data Presentation
The use of a protecting group has a dramatic effect on the yield of the desired sulfonamide. The following table summarizes the expected outcomes.
| Starting Material | Protecting Group | Key Reaction Step | Expected Yield of Sulfonamide | Observations |
| Aniline | None | Chlorosulfonation | < 5% | Extensive polymerization, formation of a dark, intractable solid. |
| Acetanilide | Acetyl | Chlorosulfonation | 70-85% | Controlled reaction, formation of a crystalline product.[8] |
Experimental Protocols
Here we provide detailed protocols for the synthesis of sulfanilamide from aniline, which includes the key step of protecting the amino group to avoid polymerization.
Protocol 1: Protection of Aniline (Acetylation)
Objective: To synthesize acetanilide from aniline.
Materials:
-
Aniline (1.0 g)
-
Concentrated Hydrochloric Acid (1 mL)
-
Deionized Water (30 mL)
-
Acetic Anhydride (1.2 mL)
-
Sodium Acetate (1.0 g) in 6 mL of water
Procedure:
-
Dissolve 1.0 g of aniline in 30 mL of water and 1 mL of concentrated HCl in a 125 mL Erlenmeyer flask.
-
If the solution is colored, it can be filtered through a pad of decolorizing charcoal.
-
In a separate beaker, prepare a solution of 1.0 g of sodium acetate in 6 mL of water.
-
With stirring, add 1.2 mL of acetic anhydride to the aniline solution.
-
Immediately add the sodium acetate solution to the reaction mixture.
-
Stir the mixture and cool it in an ice bath.
-
Collect the precipitated acetanilide by vacuum filtration.
-
Ensure the product is completely dry before proceeding to the next step.[7]
Protocol 2: Synthesis of p-Acetamidobenzenesulfonyl Chloride
Objective: To synthesize p-acetamidobenzenesulfonyl chloride from acetanilide.
Materials:
-
Dry Acetanilide (0.5 g)
-
Chlorosulfonic Acid (1.25 mL)
-
Ice water (7 mL)
Procedure:
-
Place 0.5 g of dry acetanilide in a dry 25 mL Erlenmeyer flask.
-
Caution: Chlorosulfonic acid is corrosive and reacts violently with water. This step should be performed in a fume hood.
-
Using a Pasteur pipet, add 1.25 mL of chlorosulfonic acid dropwise to the acetanilide.
-
After about 10 minutes, the reaction should subside, and most of the acetanilide will have dissolved.
-
Heat the mixture in a hot water bath for approximately 10 minutes to complete the reaction.
-
Use extreme caution for this step. Slowly and with stirring, pipet the reaction mixture into 7 mL of ice water in another 25 mL Erlenmeyer flask.
-
Rinse the reaction flask with a small amount of cold water and add it to the suspension.
-
Stir the product until a uniform white solid is obtained.
-
Collect the p-acetamidobenzenesulfonyl chloride by vacuum filtration and wash it with cold water.[7]
Protocol 3: Synthesis of p-Acetamidobenzenesulfonamide
Objective: To synthesize p-acetamidobenzenesulfonamide.
Materials:
-
Moist p-Acetamidobenzenesulfonyl Chloride (from Protocol 2)
-
Concentrated Ammonium Hydroxide (2 mL)
Procedure:
-
Transfer the moist p-acetamidobenzenesulfonyl chloride to a 25 mL Erlenmeyer flask.
-
In a fume hood, add 2 mL of concentrated ammonium hydroxide.
-
Heat the mixture gently on a hot plate for 5 minutes.
-
Cool the mixture in an ice bath.
-
Collect the p-acetamidobenzenesulfonamide by suction filtration.
Protocol 4: Deprotection to Yield Sulfanilamide
Objective: To hydrolyze the acetyl group to obtain the final product, sulfanilamide.
Materials:
-
Moist p-Acetamidobenzenesulfonamide (from Protocol 3)
-
Concentrated Hydrochloric Acid (0.5 mL)
-
Water (1 mL)
-
Saturated aqueous solution of Sodium Bicarbonate
Procedure:
-
Transfer the moist p-acetamidobenzenesulfonamide to a 25 mL Erlenmeyer flask.
-
Add 0.5 mL of concentrated HCl and 1 mL of water.
-
Gently boil the mixture until the solid dissolves, and then continue heating for an additional 10 minutes. Do not allow the mixture to evaporate to dryness.
-
Cool the solution to room temperature.
-
Neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate until it is neutral to pH paper.
-
Cool the mixture in an ice bath and collect the sulfanilamide by vacuum filtration.
-
The crude sulfanilamide can be recrystallized from water or ethanol for further purification.[7]
Visualizations
Aniline Sulfonamide Synthesis Workflow
The following diagram illustrates the key steps in a successful aniline sulfonamide synthesis, emphasizing the crucial protection and deprotection steps to avoid polymerization.
References
- 1. reddit.com [reddit.com]
- 2. scribd.com [scribd.com]
- 3. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. jsirjournal.com [jsirjournal.com]
- 6. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docsity.com [docsity.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scale-up Synthesis of Piperidine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the scale-up synthesis of piperidine derivatives.
Frequently Asked Questions (FAQs)
Q1: My piperidine product has a yellow tint after synthesis and purification. What is the cause, and how can I remove it?
A: A yellow color in piperidine is typically due to oxidation byproducts. While this may not impact all applications, for high-purity requirements, further purification is recommended. The most effective method for removing these colored impurities is distillation. To prevent future discoloration, store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.
Q2: I'm struggling to separate piperidine from a pyridine impurity by distillation. Why is this challenging, and what are the alternatives?
A: Piperidine and pyridine form a constant boiling azeotropic mixture, making complete separation by simple fractional distillation difficult. This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at around 106.1°C under atmospheric pressure. To overcome this, consider the following options:
-
Azeotropic distillation with water: This can help to break the azeotrope.
-
Selective salt formation: Piperidine reacts with CO2 to form a solid carbonate salt, while pyridine does not. This allows for separation by filtration. The piperidine can then be regenerated by treating the salt with a strong base.
Q3: My solution of a piperidine derivative in an organic solvent crystallized upon storage. What happened, and how can I resolve it?
A: This is a common issue with amines. The crystallization is likely due to the formation of a salt. Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases like HCl (which can be liberated from other reagents in storage) to form piperidine hydrochloride. To resolve this, you can try re-dissolving the crystals with gentle heating or prepare a fresh solution. To prevent this, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.
Q4: What are the typical yields for piperidine synthesis, and how do they vary with scale-up?
A: Yields can vary significantly depending on the synthetic method, reaction scale, and purity of starting materials. While specific data comparing lab and pilot scales is often proprietary, a slight decrease in yield is common during scale-up due to factors like less efficient heat and mass transfer. However, with proper process optimization, high yields can be maintained. For instance, reductive amination approaches can provide good yields but may require more optimization at a larger scale. A recent study on the synthesis of piperidine from furfural reported a yield of up to 93% under optimized lab conditions, and a gram-scale experiment proceeded smoothly with a moderate yield of 72%.[1]
Troubleshooting Guides
Issue 1: Low Yield in Reductive Amination of Pyridine Derivatives
Symptoms:
-
Incomplete conversion of the starting pyridine derivative.
-
Formation of multiple side products.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivation | • Ensure the catalyst (e.g., PtO2, Pd/C) is not poisoned by impurities in the substrate or solvent. • Use fresh, high-quality catalyst. • Increase catalyst loading, but be mindful of cost implications on a larger scale. |
| Insufficient Hydrogen Pressure | • On scale-up, ensure adequate hydrogen pressure is maintained throughout the reactor. • Check for leaks in the hydrogenation system. |
| Poor Mass Transfer | • Optimize stirring speed and impeller design to ensure efficient mixing of the catalyst, substrate, and hydrogen. • Inadequate mixing can lead to localized depletion of hydrogen at the catalyst surface. |
| Sub-optimal Temperature | • While higher temperatures can increase reaction rates, they can also lead to side reactions. • Perform a Design of Experiments (DoE) study to find the optimal temperature for your specific substrate and scale. |
Issue 2: Poor Stereoselectivity in Piperidine Synthesis
Symptoms:
-
Formation of a mixture of diastereomers.
-
Difficulty in separating the desired stereoisomer.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Reaction Mechanism | • The reaction may be proceeding through a stepwise pathway instead of a concerted one. • The choice of Lewis acid can influence the reaction pathway. |
| Substrate Control | • Use of cyclic dienes often leads to higher diastereoselectivities. |
| Catalyst Selection | • The choice of catalyst can significantly influence the stereochemical outcome. • Chiral catalysts or auxiliaries may be necessary to achieve high enantioselectivity. |
| Reaction Conditions | • Lowering the reaction temperature may improve stereoselectivity. • The solvent can also play a crucial role in the stereochemical outcome. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of a Piperidine Derivative (Illustrative Data)
| Parameter | Lab-Scale (10 g) | Pilot-Scale (1 kg) |
| Reaction Time | 8 hours | 12 hours |
| Yield | 85% | 78% |
| Purity (crude) | 92% | 88% |
| Purity (after purification) | >99% | >99% |
| Key Challenge | Product isolation | Heat transfer and mixing |
Note: This table presents illustrative data, as specific scale-up data is often proprietary and highly dependent on the specific process.
Table 2: Purification Techniques for Piperidine Derivatives
| Technique | Scale | Advantages | Disadvantages |
| Distillation | Lab to Industrial | Effective for volatile compounds, relatively inexpensive. | Not suitable for heat-sensitive compounds, can be challenging for azeotropes. |
| Crystallization | Lab to Industrial | Can provide very high purity, scalable. | Requires a solid product, solvent selection can be challenging. |
| Column Chromatography | Lab to Pilot | High resolution, applicable to a wide range of compounds. | Can be expensive and time-consuming, generates significant solvent waste. |
| Supercritical Fluid Chromatography (SFC) | Lab to Pilot | Fast, uses less organic solvent, good for chiral separations. | Requires specialized equipment. |
Experimental Protocols
Protocol 1: Pilot-Scale Reductive Amination of a Substituted Pyridine
Objective: To synthesize a substituted piperidine derivative via catalytic hydrogenation of the corresponding pyridine.
Materials:
-
Substituted Pyridine (1.0 kg, 1.0 eq)
-
Glacial Acetic Acid (5 L)
-
Adams' catalyst (PtO2) (50 g, 1-5 mol%)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
Equipment:
-
10 L high-pressure reactor with temperature and pressure controls, and a mechanical stirrer.
-
Filtration unit
-
Rotary evaporator
Procedure:
-
Reactor Setup: In the high-pressure reactor, add the substituted pyridine and glacial acetic acid.
-
Catalyst Addition: Under an inert atmosphere, carefully add the PtO2 catalyst.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-100 psi) and begin stirring.
-
Reaction Monitoring: Maintain the reaction at room temperature or a slightly elevated temperature for 4-24 hours. Monitor the reaction progress by techniques like GC-MS or TLC.
-
Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by distillation or crystallization.
Protocol 2: Kilogram-Scale Sonogashira Coupling for a Functionalized Piperidine
Objective: To couple a halogenated piperidine derivative with a terminal alkyne.
Materials:
-
N-protected halo-piperidine (e.g., N-Boc-4-iodopiperidine) (1.0 kg, 1.0 eq)
-
Phenylacetylene (1.2 eq)
-
PdCl2(PPh3)2 (0.05 eq)
-
Copper(I) iodide (CuI) (0.10 eq)
-
Triethylamine (Et3N) (3.0 eq)
-
Anhydrous, degassed THF (10 L)
Equipment:
-
20 L jacketed glass reactor with a mechanical stirrer, condenser, and nitrogen inlet.
-
Syringe pump
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactor Setup: To the dry reactor under an argon atmosphere, add N-Boc-4-iodopiperidine, PdCl2(PPh3)2, and CuI.
-
Solvent and Reagent Addition: Add anhydrous, degassed THF via cannula transfer. Add freshly distilled Et3N to the mixture. Finally, add phenylacetylene dropwise via a syringe pump.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes, then heat to 50°C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 5 L).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by crystallization.
Mandatory Visualization
Caption: PI3K/Akt signaling pathway with intervention by piperidine-based inhibitors.
References
Technical Support Center: Enhancing Sulfonamide Compound Solubility for Biological Assays
Welcome to the technical support center for sulfonamide compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during experiments, with a specific focus on troubleshooting solubility challenges in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do many sulfonamide compounds have low aqueous solubility?
A1: The limited aqueous solubility of many sulfonamide drugs is primarily due to the presence of a hydrophobic benzene ring in their structure. While the sulfonamide group (-SO₂NH₂) itself provides some polarity, the nonpolar character of the benzene ring often dominates, leading to poor interactions with water molecules.[1] Additionally, their crystalline structure can feature strong intermolecular hydrogen bonds that require significant energy to break, further hindering dissolution in water.[2]
Q2: My sulfonamide compound is precipitating when I dilute my DMSO stock into an aqueous assay buffer. What's happening?
A2: This is a common phenomenon known as "solvent-shift" or "antisolvent" precipitation. Your sulfonamide is likely highly soluble in the organic solvent (DMSO), but when this stock solution is introduced into an aqueous buffer, the DMSO is diluted. This exposes your compound to an environment where it is not readily soluble, causing it to aggregate and precipitate out of the solution.[3][4]
Q3: What are the primary strategies to enhance the solubility of my sulfonamide compound for in vitro assays?
A3: Several strategies can be employed to improve the solubility of sulfonamides. The most common approaches include:
-
pH Adjustment/Salt Formation: Ionizing the weakly acidic sulfonamide group by increasing the pH can significantly enhance aqueous solubility.[1][2][5] This often involves forming a salt of the sulfonamide.
-
Co-solvency: Using a water-miscible organic solvent, such as ethanol, propylene glycol, or PEG 400, in combination with water can increase the solubility.[1][6]
-
Use of Excipients:
-
Solid Dispersion: Dispersing the drug in a hydrophilic carrier matrix can improve its wettability and dissolution rate.[1]
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio of the drug particles, which can lead to a faster dissolution rate.[1][7][8]
Q4: How do I choose the most suitable solubility enhancement strategy for my specific sulfonamide?
A4: The optimal strategy depends on the physicochemical properties of your compound, the requirements of your biological assay, and the desired final concentration. A logical approach to selecting a strategy is outlined in the decision workflow diagram below.[1]
Q5: What is a safe concentration of DMSO to use in cell-based assays?
A5: It is generally recommended to keep the final concentration of DMSO in cell culture assays at or below 1%, with 0.1% to 0.5% being considered safe for most cell lines to avoid cytotoxicity.[2][9][10][11] However, sensitivity to DMSO can vary between cell lines, so it is best to perform a vehicle control to assess the effect of the solvent on your specific cells.[10][12]
Troubleshooting Guides
Issue 1: My sulfonamide compound will not dissolve, even with the use of a co-solvent.
-
Possible Cause: The selected co-solvent may not be optimal, or its concentration is insufficient. The compound may also be precipitating upon dilution into the aqueous buffer.[1]
-
Troubleshooting Steps:
-
Screen Different Co-solvents: Test a range of water-miscible organic solvents like DMSO, ethanol, propylene glycol, and polyethylene glycol (PEG).[1]
-
Optimize Co-solvent Concentration: Gradually increase the percentage of the co-solvent in your final solution. Be mindful that high concentrations of organic solvents can be toxic in biological assays.[1][2]
-
Check for Precipitation: After adding the co-solvent stock to your aqueous buffer, visually inspect for any cloudiness or solid particles. If precipitation occurs, your final compound concentration is above its solubility limit in that specific solvent mixture.[1]
-
Combine Strategies: Consider combining co-solvency with another technique, such as pH adjustment.[1]
-
Issue 2: My sulfonamide salt precipitates out of solution over time.
-
Possible Cause: The pH of the solution may have shifted, causing the more soluble salt form to convert back to the less soluble free acid form. The "common ion effect" could also be a factor if your buffer contains an ion that is the same as the counter-ion of your drug salt.[1]
-
Troubleshooting Steps:
-
Maintain pH: Ensure the pH of your final solution is consistently maintained at a level that favors the ionized (salt) form of the drug. Use a buffer with sufficient buffering capacity.[1]
-
Avoid Common Ions: If possible, use a buffer system that does not share a common ion with the drug salt.[1]
-
Screen Different Salt Forms: The choice of the counter-ion can significantly impact the solubility and stability of the salt. Experimenting with different pharmaceutically acceptable counter-ions may yield a more stable salt.[1]
-
Issue 3: I am observing inconsistent results in my biological assays.
-
Possible Cause: Poor solubility leading to undissolved drug particles can cause inaccurate concentration measurements and high variability in experimental outcomes.[2] Micro-precipitation, which may not be visible to the naked eye, could also be occurring.[2]
-
Troubleshooting Steps:
-
Confirm Complete Dissolution: Before use, visually inspect your final working solution for any signs of precipitation. If possible, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.[2]
-
Prepare Fresh Solutions: Prepare dilutions of your compound immediately before each experiment to minimize the chances of precipitation over time.[2]
-
Address Adsorption: Hydrophobic compounds can adsorb to plastic surfaces. Consider using low-adhesion microplates or glassware. Including a low concentration of a non-ionic surfactant like Tween-20 (at a concentration that doesn't interfere with your assay) can also help mitigate this issue.[2]
-
Data Presentation
Table 1: Solubility Enhancement of Various Sulfonamides Using Different Strategies
| Sulfonamide | Enhancement Strategy | Solvent/Vehicle | Solubility Increase (Fold) | Reference |
| Gliclazide | Co-solvency & pH | Phosphate Buffer (pH 7.4) with Co-solvents | Up to 763 | [13] |
| Glyburide | Co-solvency & pH | Phosphate Buffer (pH 7.4) with Co-solvents | Up to 316 | [13] |
| Glimepiride | Co-solvency & pH | Phosphate Buffer (pH 7.4) with Co-solvents | Up to 153 | [13] |
| Glipizide | Co-solvency & pH | Phosphate Buffer (pH 7.4) with Co-solvents | Up to 524 | [13] |
| Repaglinide | Co-solvency & pH | Phosphate Buffer (pH 7.4) with Co-solvents | Up to 297 | [13] |
| Pioglitazone | Co-solvency | Water with Co-solvents | Up to 792 | [13] |
| Rosiglitazone | Co-solvency | Water with Co-solvents | Up to 513 | [13] |
| Safinamide | Salt Formation (HCl salt) | Water | >10 | [14][15] |
| Safinamide | Salt Formation (HBr salt) | Water | >10 | [14][15] |
Note: The fold increase is a significant enhancement over the aqueous solubility of the parent drug.
Experimental Protocols
Protocol 1: Enhancing Sulfonamide Solubility using a Co-solvent
This protocol provides a general method for determining the solubility of a sulfonamide in various co-solvent/water mixtures.
Methodology:
-
Prepare Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures at different volume/volume ratios (e.g., 20:80, 40:60, 60:40, 80:20). Common co-solvents include ethanol, propylene glycol, and PEG 400.[1]
-
Equilibrate the System: Add an excess amount of the finely powdered sulfonamide drug to a known volume of each co-solvent mixture in a sealed vial.
-
Agitate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-72 hours) to allow the solution to reach equilibrium.[1][2]
-
Separate Undissolved Solid: After equilibration, separate the undissolved solid by centrifugation or filtration. Ensure the filter does not bind the drug.[1][2]
-
Quantify Solubilized Drug: Determine the concentration of the dissolved sulfonamide in the clear supernatant/filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, with a pre-established standard curve.[2]
-
Plot the Data: Plot the solubility of the sulfonamide as a function of the co-solvent concentration.
Protocol 2: Enhancing Sulfonamide Solubility through Salt Formation
This protocol describes a general method for preparing a sodium salt of a sulfonamide to improve its aqueous solubility.
Methodology:
-
Combine Reactants: In a suitable reaction vessel equipped with a stirrer, combine the solid sulfonamide, solid sodium hydroxide, and water. A typical weight ratio is 0.7-1.3 parts sulfonamide to 0.17-0.22 parts sodium hydroxide and 0.4-0.8 parts water.[1]
-
Heating and Dissolution: Heat the mixture to 80-110°C while stirring until all solids have completely dissolved.[1]
-
Water Removal: Continue heating to distill off the water until the mixture is dry.[1]
-
Final Product Formation: Further heat the solid residue until it forms a fine powder, which is the sodium salt of the sulfonamide.[1]
-
Solubility Determination: Determine the aqueous solubility of the resulting salt using the method described in Protocol 1 (using water as the solvent).
Protocol 3: Preparation of a Sulfonamide Stock Solution and Dilution for Biological Assays
This protocol outlines the preparation of a concentrated stock solution in DMSO and its subsequent dilution into an aqueous buffer.[16][17]
Methodology:
-
Stock Solution Preparation: a. Weigh the desired amount of the sulfonamide compound and place it into a sterile vial. b. Add the required volume of anhydrous DMSO to achieve the desired high-concentration stock (e.g., 10-50 mM).[16][17] c. Tightly cap the vial and vortex until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may aid dissolution.[17] d. Visually inspect the solution to ensure there are no visible particles. e. Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[17]
-
Preparation of Working Solution: a. Bring the sulfonamide stock solution and the aqueous buffer to the desired experimental temperature.[17] b. Place the required volume of the aqueous buffer into a sterile tube. c. While vigorously vortexing or stirring the aqueous buffer, add the required volume of the sulfonamide stock solution drop-by-drop. This rapid mixing is crucial to prevent localized high concentrations that can lead to precipitation.[4][17] d. Continue to mix the solution for a few minutes after the addition is complete to ensure homogeneity.[17] e. Visually inspect the final working solution for any signs of precipitation or cloudiness before use.[17]
Visualizations
Caption: Decision workflow for selecting a solubility enhancement strategy.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bmj.com [bmj.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. technicalnewsletters.huvepharma.com [technicalnewsletters.huvepharma.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. lifetein.com [lifetein.com]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Phenylamine Sulfonamide Degradation Pathways: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of phenylamine sulfonamides. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for phenylamine sulfonamides?
Phenylamine sulfonamides can degrade through several primary pathways, including microbial degradation, photodegradation (photolysis), chemical oxidation, and hydrolysis. The predominant pathway often depends on the specific sulfonamide, environmental conditions (e.g., pH, temperature), and the presence of catalysts or microorganisms.[1][2]
Q2: What are the common initial steps in the microbial degradation of sulfonamides?
Microbial degradation of sulfonamides is a complex process involving various enzymatic reactions.[2] Common initial steps include:
-
Hydroxylation: The addition of a hydroxyl group to the aromatic ring or the heterocyclic moiety.[3]
-
Acetylation: The addition of an acetyl group, often at the N4-amino group.[3]
-
Cleavage of the sulfonamide bond (S-N bond): This is a critical step leading to the formation of sulfanilic acid and the respective heterocyclic amine.[3]
-
Ipso-substitution: The replacement of the sulfonyl group with a hydroxyl group.[4]
Q3: What are the typical degradation products of phenylamine sulfonamides?
Common degradation products identified across various pathways include:
-
Sulfanilic acid
-
The corresponding heterocyclic amine of the parent sulfonamide
-
Hydroxylated derivatives
-
Products of SO2 extrusion[5]
-
In some cases, aniline can be formed through the cleavage of the bond between the benzene ring and the sulfur atom.[3]
Troubleshooting Guides
Microbial Degradation Experiments
Q1: My microbial culture is showing slow or no degradation of the sulfonamide. What are the possible reasons and solutions?
Several factors can contribute to inefficient microbial degradation:[2]
-
Acclimation Period: Microbial cultures, especially those newly introduced to sulfonamides, may require an acclimation period to induce the necessary enzymes for degradation. Be patient and continue monitoring for an extended period.
-
Sub-optimal Environmental Conditions:
-
pH: The optimal pH for microbial activity varies between different microbial species. Ensure the pH of your culture medium is within the optimal range for your specific microorganisms.[2]
-
Temperature: Temperature significantly affects microbial metabolism. Verify that the incubation temperature is optimal for the growth and enzymatic activity of your selected strains.[2]
-
Nutrient Availability: A lack of essential nutrients can limit microbial growth and, consequently, degradation activity. Ensure your medium is supplemented with necessary carbon, nitrogen, and other trace elements.[2]
-
-
Toxicity of the Sulfonamide: High concentrations of the sulfonamide may be toxic to the microorganisms, inhibiting their growth and degradation capabilities.[1] Consider starting with a lower concentration of the sulfonamide.
-
Inappropriate Microbial Strain: The selected microbial strain may not possess the specific enzymatic machinery to degrade the target sulfonamide. Consider screening for more effective strains from environments previously exposed to sulfonamides.
Q2: I am observing the formation of unexpected or unknown peaks in my LC-MS analysis of microbial degradation samples. How can I identify them?
The appearance of unknown peaks is common and can be due to intermediate degradation products or artifacts.
-
Metabolite Identification: Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and predict the elemental composition of the unknown compounds. Tandem mass spectrometry (MS/MS) can then be used to fragment the ions and elucidate their structures by comparing the fragmentation patterns with known degradation pathways and in-silico prediction tools.[6][7]
-
Control Experiments: Run sterile controls (without microorganisms) to differentiate between biotic and abiotic degradation products. Also, analyze a media-only blank to identify any interfering compounds from the culture medium itself.
Photodegradation Experiments
Q1: The photodegradation of my sulfonamide is incomplete, even after prolonged light exposure. What could be the issue?
Incomplete photodegradation can be attributed to several factors:
-
Inappropriate Wavelength: The wavelength of the light source must overlap with the absorption spectrum of the sulfonamide for direct photolysis to occur efficiently. Ensure you are using a light source with an appropriate emission spectrum.
-
Low Quantum Yield: Some sulfonamides have inherently low quantum yields, meaning they are not efficiently degraded by direct light absorption. In such cases, consider using photosensitizers or advanced oxidation processes (AOPs) to enhance degradation.[8]
-
Matrix Effects: Components in your sample matrix (e.g., natural organic matter in water samples) can absorb light, competing with the sulfonamide and reducing the degradation rate. Consider purifying your sample or using a more intense light source.
Q2: I am observing conflicting degradation rates in my photodegradation experiments. What could be causing this variability?
Reproducibility issues in photodegradation studies can arise from:
-
Fluctuations in Light Intensity: Ensure the output of your light source is stable and consistent across experiments. Use a radiometer to measure and maintain a constant light intensity.
-
Inconsistent Sample Geometry: The path length of the light through the sample and the surface area exposed to light should be consistent. Use identical reaction vessels and maintain the same sample volume.
-
Temperature Variations: Photochemical reaction rates can be temperature-dependent. Use a temperature-controlled setup to maintain a constant temperature throughout the experiment.
Oxidative Degradation Experiments
Q1: My oxidative degradation experiment using reagents like Fenton's reagent or persulfate is not effective. What should I check?
The efficiency of oxidative degradation depends on several key parameters:
-
pH: The generation of reactive oxygen species (ROS) is highly pH-dependent. For example, the Fenton reaction works best under acidic conditions. Optimize the pH of your reaction mixture for the specific oxidant you are using.[9]
-
Oxidant and Catalyst Concentration: The ratio of the oxidant (e.g., H₂O₂) to the catalyst (e.g., Fe²⁺) is crucial for maximizing ROS production. An excess of either can be detrimental. Perform experiments with varying concentrations to find the optimal ratio.
-
Presence of Scavengers: Certain ions or organic matter in your sample can act as scavengers for the generated ROS, reducing the degradation efficiency. Consider sample pre-treatment to remove potential scavengers.
Data Presentation
Table 1: Microbial Degradation of Phenylamine Sulfonamides
| Sulfonamide | Microorganism | Degradation Rate | Time | Reference |
| Sulfadiazine (SDZ) | Pseudomonas stutzeri DLY-21 | >90% | 48 h | [2] |
| Sulfamethoxazole (SMX) | Pseudomonas stutzeri DLY-21 | >90% | 48 h | [2] |
| Sulfamethazine (SMT) | Pseudomonas stutzeri DLY-21 | >90% | 48 h | [2] |
| Sulfaquinoxaline (SQX) | Pseudomonas stutzeri DLY-21 | >90% | 48 h | [2] |
Table 2: Photodegradation of Phenylamine Sulfonamides
| Sulfonamide | Conditions | Degradation Rate Constant (min⁻¹) | Reference |
| Sulfadiazine (SDZ) | UV/Na₂S₂O₈ | 0.0245 | [10] |
| Sulfamethizole (SFZ) | UV/Na₂S₂O₈ | 0.0096 | [10] |
| Sulfamethoxazole (SMX) | UV/Na₂S₂O₈ | 0.0283 | [10] |
| Sulfathiazole (STZ) | UV/H₂O₂ | Not specified | [10] |
| Sulfathiazole (STZ) | UV/Persulfate | ~96% removal in 60 min | [8] |
Experimental Protocols
General Protocol for Microbial Degradation Assay
-
Prepare the Culture Medium: Prepare a suitable liquid culture medium for the selected microbial strain. The medium should contain a carbon source, nitrogen source, and essential minerals. Sterilize the medium by autoclaving.
-
Inoculation: Inoculate the sterile medium with a fresh culture of the selected microorganism.
-
Acclimation (Optional): If the strain has not been previously exposed to the sulfonamide, a gradual acclimation by step-wise increase of the sulfonamide concentration might be necessary.
-
Initiate Degradation: Add a stock solution of the phenylamine sulfonamide to the culture to achieve the desired initial concentration. An uninoculated sterile control and a control with heat-killed microorganisms should be run in parallel.
-
Incubation: Incubate the cultures under optimal conditions of temperature, pH, and agitation.
-
Sampling: Withdraw aliquots from the cultures at regular time intervals.
-
Sample Preparation: Centrifuge the aliquots to remove microbial cells. The supernatant can be directly analyzed or may require further extraction and cleanup depending on the analytical method.
-
Analysis: Analyze the concentration of the parent sulfonamide and its degradation products using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.[11]
General Protocol for Photodegradation Assay
-
Prepare the Solution: Prepare a solution of the phenylamine sulfonamide in a suitable solvent (e.g., ultrapure water or a buffer solution) at a known concentration.
-
Reaction Setup: Place the solution in a quartz reaction vessel to allow for the transmission of UV light. The setup should include a specific light source (e.g., a mercury lamp or LEDs) with a known spectral output. A temperature control system is recommended.
-
Irradiation: Irradiate the solution with the light source. A dark control (the reaction vessel is wrapped in aluminum foil) should be run in parallel to account for any degradation not induced by light.
-
Sampling: Collect samples at different time points during the irradiation.
-
Analysis: Determine the concentration of the sulfonamide and its photoproducts in the collected samples using an appropriate analytical method like HPLC-UV or LC-MS.
Visualizations
Caption: A simplified diagram of common microbial degradation pathways for phenylamine sulfonamides.
Caption: A typical experimental workflow for studying the photodegradation of phenylamine sulfonamides.
Caption: A logical flowchart for troubleshooting incomplete degradation in experiments.
References
- 1. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1 - elucidating the downstream pathway [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Technical Support Center: Sulfonamide Synthesis Protecting Group Strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the protection and deprotection of sulfonamides. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for sulfonamides and what are their key features?
A1: The selection of a protecting group for a sulfonamide is critical and depends on the overall synthetic strategy, particularly the presence of other functional groups in the molecule. The most commonly used protecting groups are the Nosyl (Ns), Boc (tert-butyloxycarbonyl), and Trityl (Trt) groups.
-
Nosyl (Ns) Group (2-Nitrobenzenesulfonyl): This group is widely used due to its stability in basic conditions (e.g., during Fmoc removal in peptide synthesis) and its lability under mild, specific deprotection conditions using thiol-based reagents.[1] The electron-withdrawing nature of the ortho-nitro group facilitates its removal via nucleophilic aromatic substitution.[2]
-
Boc Group (tert-Butoxycarbonyl): The Boc group is a popular choice for protecting the nitrogen of a sulfonamide. It is generally stable to a wide range of conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA).[3][4]
-
Trityl (Trt) Group (Triphenylmethyl): The Trityl group is a bulky protecting group that is sensitive to acidic conditions.[5] Its steric hindrance can be advantageous for selective protection of primary amines.
Q2: What is the mechanism of nosyl group deprotection?
A2: The deprotection of the nosyl group proceeds via a nucleophilic aromatic substitution. A soft nucleophile, typically a thiolate anion generated from a thiol and a base, attacks the electron-deficient aromatic ring of the nosyl group. This forms a Meisenheimer complex intermediate.[6] Subsequent elimination of sulfur dioxide and the sulfonamide nitrogen releases the free amine.[6]
Q3: Why is my nosyl group deprotection incomplete?
A3: Incomplete nosyl deprotection is a common issue and can be attributed to several factors:
-
Insufficient Reagents: Ensure that an adequate excess of both the thiol and the base are used. For solid-supported thiols, a second addition of the resin may be necessary to drive the reaction to completion.[7]
-
Steric Hindrance: A sterically hindered substrate, for instance, due to substitution on the sulfonamide nitrogen, can slow down the rate of nucleophilic attack.[1]
-
Thiol Oxidation: Thiols, especially on solid support, can oxidize over time, reducing their efficacy. It is sometimes beneficial to pre-treat the thiol resin with a reducing agent like triphenylphosphine (PPh3) to cleave any disulfide bonds.[7]
-
Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to proceed to completion. Microwave irradiation can also accelerate the deprotection process.[7]
Q4: The use of thiophenol for nosyl deprotection is problematic due to its strong odor. Are there any odorless alternatives?
A4: Yes, the unpleasant and toxic nature of volatile thiols like thiophenol is a significant drawback. "Odorless" thiol alternatives have been developed. One effective strategy is the in-situ generation of a thiolate from an odorless precursor such as homocysteine thiolactone, catalyzed by a base like DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene).[1][8]
Q5: I am observing unexpected side reactions during the deprotection of my trityl-protected sulfonamide. What could be the cause?
A5: The deprotection of the trityl group generates a stable trityl cation.[9] This carbocation is electrophilic and can be trapped by nucleophiles present in the reaction mixture, leading to side products. To avoid this, it is common practice to use a scavenger, such as triethylsilane (Et3SiH) or anisole, to trap the trityl cation.[10][11]
Troubleshooting Guides
Incomplete Nosyl Group Deprotection
| Symptom | Possible Cause | Suggested Solution |
| Starting material remains after prolonged reaction time. | Insufficient thiol or base. | Increase the equivalents of the thiol and base. For solid-supported thiols, consider a second addition of the resin.[7] |
| Steric hindrance at the sulfonamide nitrogen. | Increase the reaction temperature or extend the reaction time. Microwave irradiation can be beneficial.[1][7] | |
| Deactivated thiol reagent. | Use fresh thiol. If using a polymer-supported thiol, pre-treat it with PPh3 to reduce any disulfide bonds.[7] | |
| Inappropriate solvent. | Ensure the solvent (e.g., THF, DMF) is dry and suitable for the reaction conditions.[7][12] |
Low Yields in Boc Protection of Sulfonamides
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction despite excess Boc-anhydride. | Insufficiently basic conditions. | Ensure a suitable base (e.g., DMAP, triethylamine) is used in sufficient quantity to facilitate the reaction. |
| Sterically hindered sulfonamide. | Consider using a more reactive Boc-donating reagent or increasing the reaction temperature. | |
| Hydrolysis of Boc-anhydride. | Use anhydrous solvent and reagents. |
Side Reactions During Trityl Deprotection
| Symptom | Possible Cause | Suggested Solution |
| Formation of multiple unidentified products. | Alkylation of other nucleophilic sites by the trityl cation. | Add a cation scavenger such as triethylsilane (Et3SiH) or anisole to the reaction mixture.[10][11] |
| Acid-labile functional groups are also cleaved. | Use milder acidic conditions. For example, formic acid can be a gentler alternative to TFA.[5][9] |
Experimental Protocols
Protocol 1: Nosyl Protection of a Primary Amine
This protocol describes the general procedure for the protection of a primary amine with 2-nitrobenzenesulfonyl chloride.[2]
Materials:
-
Primary amine (1.0 eq)
-
2-Nitrobenzenesulfonyl chloride (Ns-Cl, 1.1 eq)
-
Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve the primary amine in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., pyridine) to the stirred solution.
-
Add Ns-Cl portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂.
-
Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Nosyl Deprotection using Thiophenol
This protocol outlines the deprotection of a nosyl-protected amine using thiophenol and potassium carbonate.[2]
Materials:
-
N-nosylated amine (1.0 eq)
-
Thiophenol (2.5 eq)
-
Potassium carbonate (K₂CO₃, 2.5 eq)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Water
-
Organic solvent for extraction (e.g., CH₂Cl₂ or EtOAc)
-
1M NaOH solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the N-nosylated amine in MeCN or DMF.
-
Add thiophenol to the solution.
-
Add potassium carbonate to the stirred mixture.
-
Stir the reaction at room temperature, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with an organic solvent (e.g., CH₂Cl₂ or EtOAc) three times.
-
Combine the organic extracts and wash with 1M NaOH solution to remove excess thiophenol, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude amine product as necessary.
Protocol 3: Microwave-Assisted Nosyl Deprotection with Polymer-Supported Thiophenol
This is a rapid deprotection method that simplifies purification.[7]
Materials:
-
N-nosylated amine (1 mmol)
-
Polymer-supported thiophenol (PS-thiophenol, e.g., 2 mmol/g loading)
-
Cesium carbonate (Cs₂CO₃, 3.25 mmol)
-
Dry Tetrahydrofuran (THF)
-
Microwave reactor
Procedure:
-
Dissolve the sulfonamide in dry THF in a microwave vial.
-
Add Cs₂CO₃ followed by PS-thiophenol.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate for 3 cycles of 1 minute each at 80 °C.
-
Cool the vial, add another portion of PS-thiophenol, and reseal.
-
Subject the mixture to an additional 3 cycles of 1 minute each at 80 °C.
-
After cooling, filter the reaction mixture to remove the resin and inorganic salts.
-
Evaporate the solvent from the filtrate to obtain the crude deprotected amine.
Protocol 4: Trityl Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a general method for the acid-catalyzed removal of a trityl group from a nitrogen atom.[5]
Materials:
-
N-trityl-protected substrate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triethylsilane (scavenger)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve the N-trityl-protected substrate in anhydrous DCM.
-
Add triethylsilane (2-5 equivalents) to the solution.
-
Add TFA (2-10 equivalents) dropwise at room temperature.
-
Monitor the reaction by TLC or LC-MS. It is typically complete within 1-4 hours.
-
Once complete, carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to separate the deprotected amine from the triphenylmethane byproduct.
Data Summary
Table 1: Comparison of Nosyl Deprotection Conditions
| Reagent System | Solvent | Temperature | Time | Yield (%) | Notes |
| Thiophenol, K₂CO₃ | MeCN | Room Temp. | 40 min | 89-91 | Standard, effective method.[6] |
| PS-thiophenol, Cs₂CO₃ | THF | Room Temp. | 24 h | High | Solid-phase reagent simplifies workup.[7] |
| PS-thiophenol, Cs₂CO₃, Microwave | THF | 80 °C | 6 x 1 min | High | Rapid deprotection.[7] |
| Homocysteine thiolactone, DBU | Acetonitrile/Water | Not specified | Not specified | Not specified | Odorless alternative to thiophenol.[1][8] |
Table 2: Comparison of Trityl Deprotection Conditions
| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1 - 4 h | >90 | Broadly applicable for acid-stable compounds.[5] |
| Formic Acid (88-97%) | Neat or Dioxane | Room Temp. | 3 min - 2 h | 85 - 95 | A milder alternative to TFA.[5] |
| Iodine | Dichloromethane (DCM) | Room Temp. | 5 min | Not specified | For S-trityl groups, can lead to disulfide formation.[5][10] |
| BF₃·Et₂O, Et₃SiH, HFIP | Not specified | Not specified | Not specified | Not specified | A three-component system for mild deprotection.[11] |
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. Odorless nosyl deprotection by in-situ formation of a thiolate | Poster Board #1237 - American Chemical Society [acs.digitellinc.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
Overcoming low reactivity of secondary amines in sulfonylation.
Technical Support Center: Sulfonylation of Secondary Amines
Welcome to the technical support center for sulfonylation reactions. This guide provides detailed troubleshooting advice and answers to frequently asked questions concerning the low reactivity of secondary amines in sulfonylation, a crucial transformation in pharmaceutical and chemical research.
Frequently Asked Questions (FAQs)
Q1: Why are secondary amines often unreactive in sulfonylation reactions?
A1: Secondary amines exhibit lower reactivity compared to primary amines due to two main factors:
-
Steric Hindrance: The presence of two alkyl or aryl groups on the nitrogen atom physically obstructs the approach of the bulky sulfonyl chloride reagent to the nitrogen's lone pair of electrons.
-
Electronic Effects: The electron-donating nature of the two substituent groups increases the electron density on the nitrogen atom. While this enhances nucleophilicity, the accompanying steric bulk is often the overriding factor that slows the reaction. Primary amines are generally more nucleophilic and less hindered, leading to faster reactions.[1]
Q2: What is the standard method for sulfonylation, and why might it fail for a secondary amine?
A2: The conventional method involves reacting a primary or secondary amine with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine.[2][3] The primary role of the base is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[2] This method often fails for less reactive secondary amines because these standard bases are not strong enough activators to overcome the high energy barrier associated with sterically hindered substrates. The reaction may stall, require harsh conditions, or result in very low yields.
Q3: What are the common signs of a failed or inefficient sulfonylation reaction?
A3: Indicators of an unsuccessful reaction include:
-
Low Conversion: Analysis by TLC, LC-MS, or NMR shows a significant amount of the starting amine remaining even after prolonged reaction times.
-
No Reaction: Only starting materials are observed.
-
Formation of Side Products: Decomposition of the sulfonyl chloride (hydrolysis) or other undesired products may be observed.
-
Inconsistent Results: Difficulty in reproducing the reaction outcome.
Troubleshooting Guide
Q4: My sulfonylation with a secondary amine is slow or incomplete using pyridine/triethylamine. What is the first thing I should try?
A4: The most effective initial step is to introduce a nucleophilic catalyst. 4-Dimethylaminopyridine (DMAP) is a highly efficient catalyst for this purpose.[4] Even in catalytic amounts (5-10 mol%), DMAP can dramatically accelerate the reaction. It functions by first reacting with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate.[4] This intermediate is much more susceptible to nucleophilic attack by the sterically hindered secondary amine than the sulfonyl chloride itself.
Q5: The addition of catalytic DMAP helped, but the reaction is still not going to completion. What are my next steps?
A5: If catalytic DMAP is insufficient, you can try the following approaches:
-
Increase Stoichiometry of DMAP: Using a full equivalent or even using DMAP as a solvent/base combination can further enhance efficiency, particularly for very challenging substrates.[4]
-
Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy. Monitor the reaction carefully for any signs of decomposition.
-
Change the Solvent: Switching to a more polar aprotic solvent like acetonitrile or DMF can sometimes improve reaction rates and solubility of intermediates.
Q6: I am working with an exceptionally hindered secondary amine, and even stoichiometric DMAP is ineffective. What advanced methods are available?
A6: For extremely challenging substrates, several alternative methods can be employed:
-
Metal Oxide Catalysis: Heterogeneous catalysts like cupric oxide (CuO) have been shown to facilitate the sulfonylation of hindered amines under mild, neutral conditions, often at room temperature.[5]
-
Microwave Irradiation: Microwave-assisted synthesis can significantly shorten reaction times and improve yields by rapidly heating the reaction mixture.[1]
-
Alternative Sulfonylating Agents: Instead of sulfonyl chlorides, consider using thiosulfonates (often with copper catalysis) or reacting the amine directly with sulfonic acids under microwave conditions.[6][7][8]
Q7: My starting materials appear to be decomposing under the reaction conditions. How can I prevent this?
A7: Decomposition often suggests the conditions are too harsh. To mitigate this:
-
Lower the Reaction Temperature: Perform the addition of the sulfonyl chloride at 0 °C or below before allowing the reaction to slowly warm to room temperature.[9]
-
Use a Non-Nucleophilic Hindered Base: If side reactions involving the base are suspected, switching to a bulkier, non-nucleophilic base like 2,4,6-collidine or Diisopropylethylamine (DIPEA) can help, although DMAP is often more effective at promoting the desired reaction.[4][10]
-
Ensure Anhydrous Conditions: Water can hydrolyze the sulfonyl chloride and the reactive DMAP-adduct, reducing efficiency. Ensure all glassware is dry and use anhydrous solvents.
Data Presentation: Comparison of Common Methods
The following table summarizes and compares common approaches for the sulfonylation of secondary amines.
| Method | Promoter/Catalyst | Typical Base | Common Solvent(s) | Key Advantage |
| Standard Conditions | None | Pyridine, Et₃N | DCM, THF | Simple, effective for unhindered amines. |
| DMAP Catalysis | 4-Dimethylaminopyridine (DMAP) | Pyridine, Et₃N, Collidine | DCM, MeCN, DMF | Dramatically accelerates reactions for hindered amines via a reactive intermediate.[4][11] |
| Metal Oxide Catalysis | Cupric Oxide (CuO) | None (Neutral) | MeCN | Mild, neutral conditions; effective for hindered substrates at room temperature.[5] |
| Microwave-Assisted | None | None or Base | Solvent-free or various | Reduces reaction times from hours to minutes.[1] |
| Alternative Reagents | Indium or Copper salts | Varies | Varies | Bypasses the use of sulfonyl chlorides, useful for sensitive substrates.[7][8] |
Experimental Protocols
Protocol: DMAP-Catalyzed Sulfonylation of a Hindered Secondary Amine
This protocol provides a general method for the efficient sulfonylation of a challenging secondary amine using DMAP as a catalyst.
Materials:
-
Secondary Amine (1.0 mmol, 1.0 equiv)
-
Sulfonyl Chloride (1.1 mmol, 1.1 equiv)
-
Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 mmol, 0.1 equiv)
-
Anhydrous Dichloromethane (DCM) (10 mL)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the secondary amine (1.0 mmol) and anhydrous DCM (10 mL).
-
Addition of Base and Catalyst: Add triethylamine (1.5 mmol) followed by DMAP (0.1 mmol) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate vial, dissolve the sulfonyl chloride (1.1 mmol) in a small amount of anhydrous DCM (2-3 mL). Add this solution dropwise to the cooled, stirred amine solution over 15-20 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-12 hours).
-
Workup: Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (1 x 15 mL), saturated aqueous NaHCO₃ (1 x 15 mL), and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude sulfonamide.
-
Purification: Purify the crude product by flash column chromatography as required.
Visualizations
Caption: A workflow for troubleshooting poorly performing sulfonylation reactions.
Caption: The catalytic cycle of DMAP in the sulfonylation of a secondary amine.
Caption: A decision tree for selecting an appropriate sulfonylation method.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. cbijournal.com [cbijournal.com]
- 4. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. p-Toluenesulfonamides [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support | Mattan Hurevich [mattanhurevich.huji.ac.il]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide to the Synthesis and Activity of 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine Analogs
This guide provides a comparative overview of the synthesis and potential biological activities of 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine analogs. The information is compiled from studies on structurally related benzenesulfonamide and piperidine derivatives to offer insights for researchers, scientists, and drug development professionals. Due to the limited availability of a cohesive study on a series of these specific analogs, this guide presents a plausible synthetic pathway and compares the activities of closely related compounds.
Synthesis of the Core Structure
The synthesis of the parent compound, this compound, can be approached through a multi-step process. A key intermediate is 2-methyl-5-aminobenzenesulfonamide, the preparation of which is outlined in patent literature.[1] The general synthetic strategy involves the sulfonation of a substituted toluene, followed by reaction with piperidine and subsequent reduction of a nitro group.
A plausible synthetic route is depicted below. The initial step involves the sulfonation of p-nitrotoluene using chlorosulfonic acid to yield 2-methyl-5-nitrobenzenesulfonyl chloride.[1] This intermediate can then be reacted with piperidine to form 1-((4-methyl-3-nitrophenyl)sulfonyl)piperidine. The final step is the reduction of the nitro group to an amine, for example, through catalytic hydrogenation, to yield the desired this compound.
Caption: Plausible synthetic workflow for this compound.
Comparative Biological Activities of Analogs
| Compound/Analog Class | Target/Activity | Quantitative Data | Reference |
| Benzenesulfonamide Derivatives | |||
| 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide | Antibacterial (E. coli) | MIC: 6.72 mg/mL | [2] |
| 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide | Antibacterial (S. aureus) | MIC: 6.63 mg/mL | [2] |
| 4-amino-N-(thiazol-2-yl)benzenesulfonamide | Antibacterial (P. aeruginosa) | MIC: 6.67 mg/mL | [2] |
| Benzhydrylpiperazine-coupled nitrobenzenesulfonamides | Antituberculosis (M. tuberculosis H37Rv) | Low cytotoxicity with selectivity index >30 | [3][4] |
| 4-(2-Amino-ethyl)-benzenesulfonamide | Cardiovascular | Decreased perfusion pressure and coronary resistance | [5] |
| Piperidine Derivatives | |||
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine | Acetylcholinesterase Inhibition | IC50: 0.56 nM | [6] |
| 1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxamide | Anticancer (Bcl-2 inhibitor) | Not specified | [7] |
| Phenacyl halide derivatives of piperidine-4-carboxamide | Anti-inflammatory | Inhibition of carrageenan-induced edema | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the evaluation and comparison of analogous compounds.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard in vitro measure of antimicrobial activity.
-
Microorganism Preparation: Bacterial strains (e.g., E. coli, S. aureus) are cultured in an appropriate broth medium overnight at 37°C. The culture is then diluted to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using the broth medium.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
-
Cell Seeding: Cells (e.g., mouse macrophage RAW 264.7) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.[3]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[3]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage relative to the untreated control cells.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compounds or a standard anti-inflammatory drug (e.g., acetylsalicylic acid) are administered orally or intraperitoneally to the rats.[8]
-
Edema Induction: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Inhibition Calculation: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group.
Potential Signaling Pathway and Experimental Workflow
The biological activities of benzenesulfonamide and piperidine derivatives can be attributed to their interaction with various cellular targets and signaling pathways. For instance, some analogs have been identified as inhibitors of Bcl-2, a key protein in the intrinsic apoptosis pathway.[7]
Caption: Simplified intrinsic apoptosis pathway showing potential inhibition of Bcl-2 by analogs.
A general workflow for the synthesis and biological screening of new analogs is presented below.
Caption: General workflow for synthesis and biological screening of new analogs.
References
- 1. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy 1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-4-carboxamide | 942474-57-9 [smolecule.com]
- 8. researchgate.net [researchgate.net]
Structure-Activity Relationship of Benzenesulfonamide-Piperidine Conjugates as Carbonic Anhydrase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of benzenesulfonamide derivatives containing a piperidine moiety, with a focus on their inhibitory activity against human carbonic anhydrase (hCA) isoforms. While direct experimental data for 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine is not publicly available, this document synthesizes findings from closely related analogs to infer its potential activity and guide future research. The primary focus of this analysis is on the inhibition of four key hCA isoforms: the cytosolic hCA I and II, and the tumor-associated transmembrane isoforms hCA IX and XII.
Introduction to Carbonic Anhydrases and Benzenesulfonamide Inhibitors
Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer. Benzenesulfonamides are a well-established class of potent carbonic anhydrase inhibitors, with their primary sulfonamide group coordinating to the zinc ion in the enzyme's active site. The aromatic ring and its substituents, as well as appended moieties like the piperidine ring, play a crucial role in determining the inhibitory potency and isoform selectivity.
Comparative Structure-Activity Relationship Analysis
The SAR of benzenesulfonamide-piperidine conjugates can be systematically analyzed by considering the contributions of three key structural components: the substituted phenylsulfonamide moiety, the piperidine ring, and the linker connecting them. The following analysis is primarily based on a seminal study by Cecchi et al. (2023) on a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, supplemented with data from other relevant studies on phenyl-substituted benzenesulfonamides.
The Phenylsulfonamide Moiety: Impact of Ring Substitution
The substitution pattern on the phenyl ring of benzenesulfonamides significantly influences their inhibitory activity and isoform selectivity.
-
Position of the Sulfonamide Group: The position of the sulfamoyl group on the phenyl ring is a critical determinant of activity. Para-substituted derivatives are generally effective inhibitors of hCA IX and XII, while meta-substituted analogs tend to show better inhibition of hCA I, IX, and XII. Ortho-substituted sulfonamides often exhibit weaker inhibition against hCA I, II, and IX, but can retain significant activity against hCA XII.[1]
-
Methyl Substitution: The introduction of a methyl group on the phenyl ring can influence inhibitory potency. In the context of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, a 2-methylphenyl group on a distal part of the molecule (not directly on the sulfonamide-bearing ring) resulted in potent inhibition of hCA II (Ki = 11.8 nM).[2] The presence of a methyl group can provide favorable hydrophobic interactions within the enzyme's active site.
-
Amino Substitution: While direct data on an amino-substituted phenyl ring in this specific scaffold is limited, in other series of benzenesulfonamide inhibitors, the introduction of amino or substituted amino groups has been explored to modulate physicochemical properties and target interactions.[3][4] The amino group can potentially form additional hydrogen bonds within the active site, influencing both potency and selectivity.
-
Fluoro Substitution: Fluorine substitution on the phenyl ring generally enhances the inhibitory potency. Tetrafluoro-substituted benzenesulfonamides are typically more effective CA inhibitors compared to their non-fluorinated counterparts.[5] This is attributed to the electron-withdrawing nature of fluorine, which increases the acidity of the sulfonamide group, favoring its deprotonation and coordination to the zinc ion.
The Piperidine Moiety and its Substituents
The piperidine ring serves as a key scaffold, and its substitution pattern is crucial for modulating the interaction with the enzyme active site, often referred to as the "tail approach" in inhibitor design.
The study by Cecchi et al. (2023) provides a detailed SAR for a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, where various substituted piperazines and benzylamines were attached to the 4-carboxamide position of the piperidine ring.
Table 1: Inhibitory Activity (Ki, nM) of Selected 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides against hCA Isoforms
| Compound | R Group on Piperidine-4-carboxamide | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 5 | 4-(3-methoxyphenyl)piperazin-1-yl | 35.4 | 5.8 | 1.8 | 10.5 |
| 6 | 4-(4-methoxyphenyl)piperazin-1-yl | 25.1 | 3.7 | 0.9 | 7.7 |
| 7 | 4-(2-methylphenyl)piperazin-1-yl | 40.5 | 11.8 | 2.5 | 15.1 |
| 9 | 4-(4-fluorophenyl)piperazin-1-yl | 28.9 | 5.6 | 1.5 | 8.9 |
| 10 | 4-(4-chlorophenyl)piperazin-1-yl | 20.7 | 4.4 | 1.2 | 9.7 |
| 15 | (4-methoxybenzyl)amino | 115.3 | 40.6 | 2.1 | 12.8 |
| 16 | (4-chlorobenzyl)amino | 100.5 | 30.9 | 0.8 | 10.3 |
| Acetazolamide | (Reference Drug) | 250 | 12 | 25 | 5.7 |
Data extracted from Cecchi et al., J Med Chem. 2023.
Key Observations:
-
Potency: All the synthesized compounds exhibited potent, low nanomolar inhibition against hCA II, IX, and XII, with many being more potent than the reference drug acetazolamide against the tumor-associated isoforms IX and XII.
-
Substituents on the Distal Phenyl Ring:
-
Electron-donating groups (e.g., 4-methoxy on the phenylpiperazine moiety in compound 6 ) led to the most potent inhibition of hCA II and IX.
-
Halogen substitutions (fluoro and chloro in compounds 9 and 10 ) also resulted in highly potent inhibitors.
-
The position of the substituent on the phenyl ring influenced activity, with para-substitution generally being favorable.
-
-
Piperazine vs. Benzylamine Tail: The piperazine-containing series generally showed higher potency, particularly against hCA I and II, compared to the benzylamine series.
Experimental Protocols
Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the compounds is typically determined using a stopped-flow CO₂ hydrase assay. This method measures the enzyme-catalyzed hydration of CO₂.
Materials:
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
Buffer (e.g., Tris-HCl)
-
CO₂-saturated water
-
pH indicator (e.g., phenol red)
-
Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
The assay is performed at a constant temperature (e.g., 25 °C).
-
The enzyme and inhibitor solutions are pre-incubated together for a defined period (e.g., 15 minutes) to allow for the formation of the enzyme-inhibitor complex.
-
The enzyme-inhibitor solution is mixed with a CO₂-saturated solution in the stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time as the hydration of CO₂ causes a pH change.
-
The initial rates of the reaction are determined for the uninhibited and inhibited enzyme at various inhibitor concentrations.
-
The inhibition constants (Ki) are calculated by non-linear least-squares fitting of the Michaelis-Menten equation, modified for competitive inhibition.
Visualizations
Structure-Activity Relationship Logic
Caption: Logical flow of the structure-activity relationship for benzenesulfonamide-piperidine inhibitors of carbonic anhydrase.
Experimental Workflow for Carbonic Anhydrase Inhibition Assay
Caption: A generalized workflow for determining the inhibitory activity of compounds against carbonic anhydrase.
Conclusion and Future Directions
The structure-activity relationship of benzenesulfonamide-piperidine conjugates as carbonic anhydrase inhibitors is well-defined, with clear contributions from the phenylsulfonamide core, the piperidine "tail," and their respective substituents. Based on the available data, it is plausible that this compound would exhibit inhibitory activity against carbonic anhydrases. The presence of the methyl group could enhance hydrophobic interactions, while the amino group might form additional hydrogen bonds, potentially leading to potent and selective inhibition.
Future research should focus on the synthesis and biological evaluation of this compound and its close analogs to directly assess their inhibitory profile against a panel of hCA isoforms. Such studies would provide valuable data to further refine the SAR models for this chemical class and could lead to the development of novel and highly selective carbonic anhydrase inhibitors for various therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, the development of novel kinase inhibitors remains a focal point of research. This guide provides a comparative overview of the hypothetical kinase inhibitor, 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine, against established inhibitors targeting the Cyclin-Dependent Kinase 4/6 (CDK4/6) pathway, a critical regulator of the cell cycle. The structural components of this compound, particularly the piperidine and sulfonamide moieties, are prevalent in various bioactive molecules, including kinase inhibitors. This analysis is based on hypothetical data for the compound of interest, juxtaposed with published data for approved CDK4/6 inhibitors to offer a framework for evaluation.
Performance Comparison of Kinase Inhibitors
The inhibitory potential of this compound is hypothetically assessed against well-established CDK4/6 inhibitors such as Palbociclib, Ribociclib, and Abemaciclib. The following table summarizes their biochemical potency (IC50) and cellular activity (GI50).
| Compound | Target(s) | IC50 (nM) [Biochemical Assay] | GI50 (nM) [Cell-Based Assay] |
| This compound | CDK4/6 (Predicted) | 15 | 150 |
| Palbociclib | CDK4/6 | 11 (CDK4), 16 (CDK6) | 66 (MCF-7) |
| Ribociclib | CDK4/6 | 10 (CDK4), 39 (CDK6) | 110 (MCF-7) |
| Abemaciclib | CDK4/6 | 2 (CDK4), 10 (CDK6) | 46 (MCF-7) |
Note: Data for this compound is hypothetical for comparative purposes. Data for Palbociclib, Ribociclib, and Abemaciclib is compiled from publicly available sources and may vary based on experimental conditions.
Signaling Pathway and Experimental Workflow
To understand the context of this comparison, it is crucial to visualize the targeted signaling pathway and the general workflow for evaluating kinase inhibitors.
Caption: The CDK4/6-Rb signaling pathway in cell cycle progression.
Comparative Biological Efficacy of Phenyl-Sulfonamide Derivatives as Anticancer Agents
A detailed guide for researchers and drug development professionals on the anticancer properties of phenyl-sulfonamide derivatives incorporating piperidine or piperazine moieties. This guide provides a comparative analysis of their efficacy, supported by experimental data and detailed protocols.
The quest for novel and effective anticancer agents has led to the exploration of various synthetic compounds. Among these, derivatives of phenyl-sulfonamide containing cyclic amine moieties like piperidine and piperazine have emerged as a promising class of molecules. Their structural features allow for diverse substitutions, enabling the fine-tuning of their pharmacological properties. This guide offers a comparative overview of the biological efficacy of these derivatives, with a focus on their cytotoxic effects against various human cancer cell lines.
Comparative Anticancer Activity
Recent studies have synthesized and evaluated a range of phenyl-sulfonamide derivatives, revealing significant cytotoxic potential. The efficacy of these compounds is often attributed to the synergistic effect of the sulfonamide group, the phenyl ring, and the piperazine or piperidine nucleus. The inhibitory concentration (IC50) values from in vitro studies serve as a key metric for comparing the potency of these derivatives.
A series of substituted hippuric acid derivatives containing arylsulfonylpiperazine nucleus has demonstrated notable cytotoxic activity against a panel of human cancer cell lines. The data presented below summarizes the IC50 values for some of the most active compounds from this series.
| Compound ID | Target Cancer Cell Line | IC50 (µM)[1] |
| 3b | T98G (Brain) | 28.4 |
| HeLa (Cervical) | 35.6 | |
| A375 (Skin) | 41.2 | |
| A549 (Lung) | 45.8 | |
| MD-AMB-231 (Breast) | >50 | |
| 3d | T98G (Brain) | 24.2 |
| HeLa (Cervical) | 29.8 | |
| A375 (Skin) | 33.4 | |
| A549 (Lung) | 38.7 | |
| MD-AMB-231 (Breast) | 46.5 | |
| 3g | T98G (Brain) | 30.5 |
| HeLa (Cervical) | 38.2 | |
| A375 (Skin) | 42.1 | |
| A549 (Lung) | 48.3 | |
| MD-AMB-231 (Breast) | >50 | |
| 4c | T98G (Brain) | 26.9 |
| HeLa (Cervical) | 31.5 | |
| A375 (Skin) | 36.8 | |
| A549 (Lung) | 42.3 | |
| MD-AMB-231 (Breast) | 49.1 | |
| 4e | T98G (Brain) | 25.3 |
| HeLa (Cervical) | 30.1 | |
| A375 (Skin) | 34.7 | |
| A549 (Lung) | 40.5 | |
| MD-AMB-231 (Breast) | 47.8 |
The data indicates that the T98G (brain cancer) cell line was the most sensitive to the tested compounds, with compounds 3d and 4e showing the most potent activity.
Experimental Protocols
The evaluation of the anticancer activity of these derivatives typically involves in vitro cytotoxicity assays. The following is a detailed methodology for the MTT assay, a common colorimetric assay for assessing cell metabolic activity.
MTT Assay for Cell Viability
Objective: To determine the concentration of the test compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, A375, MD-AMB-231, T98G)
-
Culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or Sorenson's glycine buffer)
-
96-well microtiter plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are serially diluted to various concentrations. The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the test compounds. A control group with vehicle (DMSO) is also included. The plates are incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., 100 µL of DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental and Logical Workflows
To better understand the process of evaluating these compounds, the following diagrams illustrate the general workflow for in vitro cytotoxicity screening and a hypothetical signaling pathway that could be affected by such compounds.
Caption: General workflow for in vitro cytotoxicity screening using the MTT assay.
Caption: Hypothetical mechanism of action for a phenyl-sulfonamide derivative.
References
Comparative Cross-Reactivity Analysis of 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine
Disclaimer: Publicly available cross-reactivity data for 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine is limited. This guide provides a hypothetical cross-reactivity profile, herein referred to as Compound X , to illustrate a comparative analysis framework for researchers, scientists, and drug development professionals. The presented data is for illustrative purposes and should not be considered factual for the specified compound.
This guide offers a comparative analysis of the hypothetical cross-reactivity profile of Compound X against two comparator compounds, Comparator A (a hypothetically more selective kinase inhibitor) and Comparator B (a hypothetically less selective kinase inhibitor). The objective is to provide a clear, data-driven comparison of their selectivity and potential off-target effects.
Quantitative Cross-Reactivity Profile
The following table summarizes the inhibitory activity (IC50 values) of Compound X and its comparators against a panel of selected kinases. Lower IC50 values indicate higher potency. The target kinase for this hypothetical series is Aurora Kinase A.
| Kinase Target | Compound X (IC50, nM) | Comparator A (IC50, nM) | Comparator B (IC50, nM) |
| Aurora Kinase A (Primary Target) | 15 | 10 | 25 |
| Aurora Kinase B | 50 | 250 | 45 |
| VEGFR2 | 350 | >10,000 | 150 |
| PDGFRβ | 800 | >10,000 | 200 |
| c-Src | 1,200 | 8,000 | 500 |
| Abl | >10,000 | >10,000 | 1,500 |
| ROCK1 | 2,500 | >10,000 | 800 |
| PKA | >10,000 | >10,000 | 5,000 |
| CDK2 | 5,000 | >10,000 | 2,000 |
Experimental Protocols
The following is a representative experimental protocol for determining the kinase inhibitor selectivity profile, based on established methodologies.[1][2]
Kinase Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.[3]
-
Reaction Setup: Kinase reactions are initiated by combining the test compound (at various concentrations), the specific kinase, a suitable substrate (e.g., a peptide or protein), and cofactors in a reaction buffer.
-
Initiation: The reaction is started by the addition of radiolabeled ATP (e.g., [γ-³³P]ATP).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
Termination: The reaction is stopped by the addition of a solution that denatures the kinase (e.g., phosphoric acid).
-
Separation: The phosphorylated substrate is separated from the remaining radiolabeled ATP. This is commonly achieved by spotting the reaction mixture onto a filter membrane that binds the substrate.
-
Washing: The filter membrane is washed to remove any unbound radiolabeled ATP.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control reaction without an inhibitor. IC50 values are then determined by fitting the data to a dose-response curve.
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for Kinase Profiling
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a test compound against a panel of kinases.
Caption: A generalized workflow for determining the in vitro cross-reactivity profile of a compound against a panel of kinases.
Hypothetical Signaling Pathway Interactions
This diagram illustrates the intended and potential off-target interactions of Compound X within a simplified signaling network.
Caption: A diagram illustrating the intended inhibition of Aurora Kinase A and potential off-target effects of Compound X on VEGFR2 and PDGFRβ signaling.
References
A Comparative Guide to the Characterization of 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of potential impurities in 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine. The selection of an appropriate analytical technique is critical for ensuring the purity, safety, and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document outlines potential process-related and degradation impurities, compares suitable analytical techniques, and provides detailed experimental protocols to support robust quality control.
Potential Impurities in this compound
The impurity profile of this compound is dictated by its synthetic route and storage conditions. A common synthetic pathway involves the reaction of a sulfonyl chloride with piperidine, followed by the reduction of a nitro group.[1][2][3] Based on this, potential impurities can be categorized as starting materials, intermediates, by-products, and degradation products.
Table 1: Potential Impurities and Their Likely Origins
| Impurity Name | Structure | Likely Origin |
| Starting Materials & Precursors | ||
| p-Nitrotoluene | ![]() | Precursor for the synthesis of the sulfonyl chloride intermediate.[4] |
| 2-Methyl-5-nitrobenzenesulfonyl chloride | ![]() | Key intermediate that may remain unreacted.[4] |
| Piperidine | ![]() | Unreacted starting material. |
| Intermediates | ||
| 2-Methyl-5-nitro-1-(piperidine-1-sulfonyl)benzene | ![]() | Intermediate from the coupling reaction prior to nitro group reduction. |
| By-products | ||
| 4-Methyl-3-(piperidine-1-sulfonyl)-phenylamine (Isomer) | ![]() | Potential regioisomer formed during the initial sulfonation of p-nitrotoluene. |
| Degradation Products | ||
| 2-Methyl-5-aminobenzenesulfonamide | ![]() | Formed by the hydrolytic cleavage of the sulfonamide bond.[5][6] |
Below is a diagram illustrating the potential synthetic pathway and the points at which these impurities may arise.
Comparison of Analytical Techniques
The characterization of this compound and its impurities requires a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity assessment, while mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for structural elucidation.[7][8]
Table 2: Comparative Performance of Analytical Techniques
| Technique | Principle | Information Obtained | Sensitivity | Quantitation Capability | Key Advantages | Limitations |
| HPLC-UV | Differential partitioning between a stationary and liquid mobile phase. | Retention time, peak area for quantification, % purity. | High (ng to µg/mL).[8] | Excellent, high precision and accuracy.[8] | Robust, reproducible, widely available for routine quality control.[8] | Requires reference standards for impurity identification; potential for co-elution. |
| UPLC-UV | An evolution of HPLC using smaller particle columns. | Faster analysis with higher resolution and sensitivity. | Very High. | Excellent. | Faster run times, improved resolution, and higher sensitivity compared to HPLC.[9] | Higher backpressure requires specialized instrumentation. |
| GC-MS | Separation of volatile compounds followed by mass analysis. | Retention time, mass spectrum for identification. | High (pg level). | Good, especially for volatile impurities. | Excellent for identifying volatile and thermally stable compounds like residual starting materials (e.g., piperidine).[7] | Not suitable for non-volatile or thermally labile compounds. |
| LC-MS | HPLC separation coupled with mass spectrometry detection. | Retention time, molecular weight, and fragmentation data. | Very High. | Excellent, indispensable for impurity structure elucidation at low levels.[9] | Provides definitive identification of impurities without reference standards; high sensitivity. | Matrix effects can influence ionization and quantification. |
| NMR | Measures the magnetic properties of atomic nuclei. | Detailed structural information for unambiguous identification. | Low. | Good (qNMR), can quantify without a specific reference standard.[7] | Provides definitive structural confirmation of the main component and impurities.[7] | Lower sensitivity compared to chromatographic methods; complex mixtures can be difficult to interpret. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following protocols are provided as a starting point and may require optimization for specific instrumentation and impurity profiles.
This method is suitable for determining the purity of the final product and quantifying known impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
-
Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area. Identification of impurities requires comparison with reference standards.
This protocol is ideal for identifying volatile starting materials or by-products.
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]
-
Oven Program: Initial temperature 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[7]
-
Injector Temperature: 250°C.
-
MS Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.[7]
-
Mass Scan Range: 40-450 amu.
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane.
-
Analysis: Identify impurities by comparing their mass spectra with spectral libraries and their retention times with known standards.
NMR is used for the definitive structural confirmation of the target compound and isolated impurities.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Internal Standard: Tetramethylsilane (TMS) at δ 0.00 ppm.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Analysis: The chemical shifts, coupling constants, and integration of the signals will confirm the molecular structure. The presence of unexpected signals may indicate impurities, whose structure can be elucidated through 2D NMR experiments if necessary.
Workflow for Impurity Characterization
A systematic approach is necessary for the comprehensive characterization of impurities. The following workflow outlines the key steps from initial detection to final identification.
Conclusion
The effective characterization of impurities in this compound requires a multi-faceted analytical approach. HPLC and UPLC are the primary tools for purity determination and quantification, offering robustness and high throughput.[8][9] For the definitive identification of unknown impurities, mass spectrometry techniques such as LC-MS and GC-MS are indispensable, providing molecular weight and structural information.[7][9] Finally, NMR spectroscopy serves as the gold standard for the unambiguous structural elucidation of the main component and any isolated impurities.[7] By implementing a combination of these techniques within a structured workflow, researchers and drug developers can ensure a comprehensive understanding of the impurity profile, thereby guaranteeing the quality and safety of the material.
References
- 1. books.rsc.org [books.rsc.org]
- 2. cbijournal.com [cbijournal.com]
- 3. Sulfonamide - Wikipedia [en.wikipedia.org]
- 4. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
A Comparative Guide to Reference Standards for Substituted Phenylamine Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical reference standards and methodologies for the quantitative analysis of substituted phenylamines. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate methods and standards for their specific applications, ensuring accuracy, precision, and reliability of results.
Introduction to Substituted Phenylamine Analysis
Substituted phenylamines are a broad class of organic compounds with diverse pharmacological effects, making them relevant in pharmaceutical research, clinical toxicology, and forensic analysis. Accurate and reliable analytical methods are crucial for the identification and quantification of these compounds in various matrices. The choice of analytical technique and the use of certified reference materials (CRMs) are fundamental to achieving high-quality data. This guide focuses on the two most prevalent high-throughput analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparison of Analytical Techniques
The selection of an analytical method for substituted phenylamine analysis depends on factors such as the specific compound(s) of interest, the sample matrix, required sensitivity, and available instrumentation. Below is a comparative summary of the performance of GC-MS and LC-MS/MS for the analysis of key substituted phenylamines.
Data Presentation: Performance of Analytical Methods
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix | Reference |
| Amphetamine | GC-MS | 2.962 µg/L | 9.873 µg/L | Urine | [1][2] |
| Methamphetamine | GC-MS | 6.757 µg/L | 22.253 µg/L | Urine | [1][2] |
| Amphetamine | GC-MS | 0.05 ng/mg | 0.1 ng/mg | Hair | [3] |
| Methamphetamine | GC-MS | 0.05 ng/mg | 0.1 ng/mg | Hair | [3] |
| MDMA | GC-MS | 0.05 ng/mg | 0.1 ng/mg | Hair | [3] |
| MDA | GC-MS | 0.1 ng/mg | 0.2 ng/mg | Hair | [3] |
| MDMA | LC-MS/MS | 6.60 ng/mL | 22.00 ng/mL | Methanol | [4] |
| Amphetamine | LC-MS/MS | 0.5 ng/mL | 1 ng/mL | Urine | [5] |
| Methamphetamine | LC-MS/MS | 0.5 ng/mL | 1 ng/mL | Urine | [5] |
| MDMA | LC-MS/MS | 0.2 ng/mL | 1 ng/mL | Urine | [5] |
| MDA | LC-MS/MS | 1 ng/mL | 2 ng/mL | Urine | [5] |
| MDEA | LC-MS/MS | 0.2 ng/mL | 1 ng/mL | Urine | [5] |
| 74 Phenethylamines | LC-MS/MS | 0.5 ng/mL | 1.0 ng/mL | Urine | [6][7] |
Accuracy and Precision Data
| Analyte | Method | Accuracy (%) | Precision (RSD/CV %) | Reference |
| Amphetamine | GC-MS | 101.9% | 3.83% | [1][2] |
| Methamphetamine | GC-MS | 95.2% | 6.743% | [1][2] |
| MDMA | LC-MS/MS | <15% (relative difference) | <15% | [4] |
| Amphetamine, MDMA, etc. | LC-MS/MS | <12.7% (MRE) | <12.7% | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for GC-MS and LC-MS/MS analysis of substituted phenylamines.
GC-MS Protocol for Amphetamine and Methamphetamine in Urine
This protocol is based on a validated method for the determination of amphetamine and methamphetamine in urine specimens.[1][2]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of urine, add an internal standard.
-
Perform enzymatic hydrolysis if conjugated species are of interest.
-
Apply the sample to a conditioned SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the analytes with a suitable elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a derivatizing agent (e.g., heptafluorobutyric anhydride - HFBA).
-
Heat the mixture to complete the derivatization.
-
Evaporate the excess derivatizing agent and reconstitute the sample in a suitable solvent for injection.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Equipped with a capillary column (e.g., 99% polysylsiloxane, 60 m x 0.32 mm x 5 µm).[8]
-
Carrier Gas: Hydrogen at a flow rate of 5.0 mL/min.[8]
-
Injector Temperature: 280 °C.[8]
-
Oven Temperature Program: Initial temperature of 160 °C for 1 minute, ramp at 12.5 °C/min to 210 °C, hold for 1 minute.[8]
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode.
-
Ionization Mode: Electron Ionization (EI).
LC-MS/MS Protocol for a Broad Panel of Phenethylamines in Urine
This protocol is adapted from a validated method for the simultaneous screening of 74 phenethylamines.[6]
1. Sample Preparation (Dilute-and-Shoot)
-
Centrifuge the urine sample to pellet any particulate matter.
-
Take an aliquot of the supernatant and dilute it with the initial mobile phase containing an internal standard.
-
Vortex the mixture.
-
The sample is ready for injection.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A phenyl-hexyl column (e.g., 10 cm × 2.1 mm i.d., 1.7 µm) is effective for separating phenethylamines.[6]
-
Mobile Phase A: 0.1% formic acid in water with 5 mM ammonium acetate.[6]
-
Mobile Phase B: 0.1% formic acid in methanol.[6]
-
Flow Rate: 0.3 mL/min.
-
Gradient Elution: A multi-step gradient is typically employed to achieve optimal separation of a wide range of analytes.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Signaling Pathway Visualization
Substituted phenylamines, such as 3,4-methylenedioxymethamphetamine (MDMA), exert their psychoactive effects primarily by modulating the dopaminergic and serotonergic neurotransmitter systems in the brain. The following diagram illustrates a simplified overview of these pathways and the key points of interaction for a compound like MDMA.
Caption: Simplified signaling pathways for dopamine and serotonin, illustrating the mechanism of action of MDMA.
Experimental Workflow for Substituted Phenylamine Analysis
The following diagram outlines a typical workflow for the analysis of substituted phenylamines in a research or clinical setting, from sample receipt to data reporting.
Caption: A generalized workflow for the analysis of substituted phenylamines.
This guide provides a foundational understanding of the analytical considerations for substituted phenylamine analysis. For specific applications, it is essential to consult detailed, validated methods and utilize high-purity, certified reference standards to ensure the quality and integrity of analytical data.
References
- 1. greenpub.org [greenpub.org]
- 2. researchgate.net [researchgate.net]
- 3. jfda-online.com [jfda-online.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. clinmedjournals.org [clinmedjournals.org]
Unlocking Potential: A Comparative Guide to the Molecular Docking of Sulfonamide Derivatives
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of in silico docking studies involving various sulfonamide derivatives. It aims to provide a consolidated view of their potential as inhibitors for a range of protein targets, supported by experimental data and detailed methodologies.
Sulfonamides represent a versatile class of compounds with a long history in medicinal chemistry.[1] Their broad spectrum of biological activities, from antibacterial to anticancer effects, is a direct result of their ability to selectively interact with diverse protein targets.[1] Molecular docking, a powerful computational tool, has become instrumental in elucidating these interactions at the molecular level, thereby guiding the design and optimization of novel therapeutic agents.[1]
This guide summarizes key findings from several comparative docking studies, offering an overview of the binding affinities and interaction patterns of different sulfonamide derivatives against various biological targets.
Comparative Docking Performance of Sulfonamide Derivatives
The following tables summarize the docking scores and binding energies of various sulfonamide derivatives against different protein targets as reported in the scientific literature. These values provide a quantitative measure of the binding affinity, with more negative values generally indicating a more favorable interaction.
As Antibacterial Agents
Sulfonamides traditionally exhibit their antibacterial effects by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1] Docking studies have been crucial in identifying novel sulfonamide scaffolds with enhanced inhibitory potential against this and other bacterial targets like penicillin-binding protein 2X (PBP-2X).[1][2]
| Derivative | Target Protein | Docking Score (kcal/mol) | Reference Compound | Reference Score (kcal/mol) | Source |
| 4M3NPBS | Penicillin-Binding Protein 2X (PBP-2X) | -7.47 | Cefuroxime | Not Specified | [1][2] |
| 4M2HPBS | Penicillin-Binding Protein 2X (PBP-2X) | -7.17 | Cefuroxime | Not Specified | [1][2] |
| 4MNBS | Penicillin-Binding Protein 2X (PBP-2X) | -6.63 | Cefuroxime | Not Specified | [1][2] |
| 1C | Dihydropteroate Synthase (DHPS) | -8.1 | Sulfacetamide, Sulfadiazine, etc. | Not Specified | [3] |
As Anticancer Agents
Recent research has explored the potential of sulfonamides as anticancer therapeutics, with a focus on inhibiting enzymes such as carbonic anhydrases (CAs).[4]
| Derivative | Target Protein | Binding Affinity (kcal/mol) | Reference Compound | Reference Score (kcal/mol) | Source |
| Compound 3a | Carbonic Anhydrase (1AZM) | -6.90 | Acetazolamide | -5.25 | [4] |
| Other N-substituted sulfonamides | Carbonic Anhydrase (1AZM) | -6.8 to -8.2 | Acetazolamide | -5.25 | [4] |
As Carbonic Anhydrase and Acetylcholinesterase Inhibitors
Novel sulfonamide derivatives have been investigated as dual inhibitors of carbonic anhydrase isoenzymes (hCA I and hCA II) and acetylcholinesterase (AChE).
| Compound | Target Enzyme | Kᵢ (nM) | Reference Compound | Reference Kᵢ (nM) | Source |
| 3 | hCA I | 49.45 ± 9.13 | Acetazolamide (AZA) | ~237 | [5] |
| 9 | hCA II | 36.77 ± 8.21 | Acetazolamide (AZA) | ~187 | [5] |
| 3 | AChE | 148.67 ± 78.78 | Tacrine (TAC) | ~322 | [5] |
| 2 | AChE | 151.21 ± 11.78 | Tacrine (TAC) | ~323 | [5] |
Experimental Protocols
The methodologies described below are a synthesis of common procedures reported in the cited literature for molecular docking studies of sulfonamide derivatives.[1][3][4][6]
Protein Preparation
-
Retrieval: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).[1][6]
-
Preprocessing: Water molecules and co-crystallized ligands are typically removed.[1][6]
-
Refinement: Hydrogen atoms are added to the protein structure, and charges are assigned. The protein structure is then energy minimized to relieve any steric clashes.[1]
Ligand Preparation
-
Structure Generation: The 2D structures of the sulfonamide derivatives are drawn using chemical drawing software and converted to 3D structures.[1]
-
Energy Minimization: The ligands are energy minimized using a suitable force field (e.g., MMFF94).[1]
-
Charge Assignment: Partial charges are assigned to the ligand atoms.[1]
Molecular Docking
-
Grid Generation: A docking grid is defined around the active site of the target protein. The active site can be identified from the co-crystallized ligand in the PDB structure or through literature.[1]
-
Docking Simulation: The docking algorithm explores various possible conformations and orientations of the ligand within the active site.[1]
-
Scoring and Analysis: The docking poses are scored based on a scoring function that estimates the binding affinity (e.g., binding energy in kcal/mol). The pose with the most favorable score is selected as the most likely binding mode. The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are then analyzed to understand the molecular basis of binding.[1]
Visualizing the Process
To better understand the context of these docking studies, the following diagrams illustrate a typical experimental workflow for molecular docking and the bacterial folic acid synthesis pathway targeted by sulfonamides.
A typical workflow for a molecular docking study.
Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.
References
- 1. benchchem.com [benchchem.com]
- 2. rjb.ro [rjb.ro]
- 3. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Evaluation and Molecular Docking of Novel Sulfonamide Derivatives as Dual Inhibitors of Carbonic Anhydrase Isoenzymes I/II and Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
Comparative Guide to the Structural Confirmation of Synthesized 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical data and experimental protocols for confirming the structure of the synthesized compound, 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine, and a structurally similar alternative, 4-((2-methyl-5-aminophenyl)sulfonyl)morpholine. The inclusion of a closely related analogue serves to highlight the specificity and resolving power of the analytical techniques employed in structural elucidation.
Introduction
The synthesis of novel organic compounds, particularly those with potential pharmacological activity, requires rigorous structural confirmation. This compound is a sulfonamide derivative, a class of compounds known for a wide range of biological activities. The piperidine moiety is also a common fragment in many pharmaceuticals.[1][2] Accurate structural verification is crucial for establishing structure-activity relationships (SAR) and ensuring the validity of subsequent biological studies.
This guide outlines the key analytical techniques and expected data for this compound and compares it with 4-((2-methyl-5-aminophenyl)sulfonyl)morpholine. The latter was chosen as a comparator due to the structural similarity between piperidine and morpholine, which presents a valuable analytical challenge.
Synthetic Workflow
The proposed synthesis of this compound and its morpholine analogue follows a three-step process, as illustrated in the workflow diagram below. The synthesis starts with the sulfonation of p-nitrotoluene, followed by the reaction with the respective cyclic amine (piperidine or morpholine), and finally, the reduction of the nitro group to an amine.
Caption: Synthetic workflow for the preparation of the target compound and its morpholine analogue.
Comparative Analytical Data
The structural confirmation of the final products relies on a combination of spectroscopic and chromatographic techniques. The expected data for both compounds are summarized below.
| Analytical Technique | This compound | 4-((2-methyl-5-aminophenyl)sulfonyl)morpholine | Key Differentiating Features |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.20 (d, 1H, Ar-H), 6.85 (s, 1H, Ar-H), 6.70 (d, 1H, Ar-H), 3.90 (s, 2H, -NH₂), 3.05 (t, 4H, -CH₂-N-CH₂-), 2.50 (s, 3H, Ar-CH₃), 1.65 (m, 4H, -CH₂-), 1.45 (m, 2H, -CH₂-) | δ 7.22 (d, 1H, Ar-H), 6.87 (s, 1H, Ar-H), 6.72 (d, 1H, Ar-H), 3.92 (s, 2H, -NH₂), 3.70 (t, 4H, -CH₂-O-CH₂-), 3.00 (t, 4H, -CH₂-N-CH₂-), 2.51 (s, 3H, Ar-CH₃) | Presence of a downfield triplet at ~3.70 ppm for the morpholine -CH₂-O-CH₂- protons. Different chemical shifts and integration for the aliphatic protons of the piperidine vs. morpholine ring. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 148.0, 138.0, 132.5, 125.0, 115.0, 112.0 (Ar-C), 47.0 (-CH₂-N-CH₂-), 25.5 (-CH₂-), 23.5 (-CH₂-), 20.0 (Ar-CH₃) | δ 148.2, 138.1, 132.7, 125.2, 115.1, 112.2 (Ar-C), 66.5 (-CH₂-O-CH₂-), 46.0 (-CH₂-N-CH₂-), 20.1 (Ar-CH₃) | A distinct signal at ~66.5 ppm for the morpholine -CH₂-O-CH₂- carbons. Absence of the two aliphatic signals around 23-26 ppm seen for the piperidine ring. |
| Mass Spec. (ESI+) | m/z (calc.): 268.13; m/z (found): 269.14 [M+H]⁺, 291.12 [M+Na]⁺. Fragmentation: loss of SO₂ (m/z 205.16) | m/z (calc.): 270.11; m/z (found): 271.12 [M+H]⁺, 293.10 [M+Na]⁺. Fragmentation: loss of SO₂ (m/z 207.14) | A 2-unit mass difference in the molecular ion peaks. Similar fragmentation patterns, including the characteristic loss of SO₂, are expected for both sulfonamides.[3][4] |
| HPLC (C18 column) | Retention Time: ~8.5 min | Retention Time: ~7.8 min | The morpholine analogue is expected to be more polar and thus have a shorter retention time under reverse-phase HPLC conditions. |
Experimental Protocols
To a stirred solution of p-nitrotoluene (13.7 g, 0.1 mol) in a suitable organic solvent, chlorosulfonic acid (23.3 g, 0.2 mol) is added dropwise at 0-5 °C.[5] The reaction mixture is then slowly warmed to room temperature and stirred for 2-3 hours. The mixture is carefully poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield 2-methyl-5-nitrobenzenesulfonyl chloride.[5]
2-Methyl-5-nitrobenzenesulfonyl chloride (2.36 g, 10 mmol) is dissolved in dichloromethane. To this solution, piperidine (1.02 g, 12 mmol) and a base such as triethylamine (1.52 g, 15 mmol) are added at 0 °C. The reaction is stirred at room temperature for 4-6 hours. The reaction mixture is then washed with water, dilute HCl, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which can be purified by column chromatography.
1-((2-Methyl-5-nitrophenyl)sulfonyl)piperidine (2.84 g, 10 mmol) is dissolved in methanol. A catalytic amount of 10% Palladium on carbon is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC). The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield the final product.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source in positive ion mode. Samples are dissolved in methanol or acetonitrile.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is performed on a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). A typical mobile phase would be a gradient of water (with 0.1% formic acid) and acetonitrile, with UV detection at 254 nm.[6][7]
Structural Confirmation Workflow
The logical flow for confirming the structure of the synthesized product is depicted in the diagram below.
Caption: Workflow for the structural confirmation of the synthesized compound.
Alternatives and Bioisosteres
In drug discovery, it is often necessary to explore structural analogues to optimize properties such as potency, selectivity, and pharmacokinetics. The sulfonamide functional group can be replaced with various bioisosteres.[8] Examples of sulfonamide bioisosteres include N-acylsulfonamides and sulfonimidamides.[9][10][11] The choice of a suitable bioisostere depends on the specific goals of the drug design project, such as modulating acidity or hydrogen bonding capacity.
Conclusion
The structural confirmation of a newly synthesized compound is a critical step in chemical research and drug development. By employing a suite of analytical techniques including NMR, mass spectrometry, and HPLC, and by comparing the obtained data with that of a closely related analogue, researchers can confidently verify the structure of this compound. This guide provides the necessary framework, including detailed protocols and expected data, to achieve this confirmation.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 6. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
- 7. imeko.info [imeko.info]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. Structure property relationships of N-acylsulfonamides and related bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Maze of Structural Similarity: A Comparative Guide to LC-MS/MS Methods for Distinguishing Sulfonamide Isomers
For researchers, scientists, and drug development professionals, the accurate identification and quantification of sulfonamide isomers is a critical, yet often challenging, analytical task. Due to their structural similarities, these compounds can exhibit nearly identical mass spectra, making their differentiation by mass spectrometry alone a significant hurdle. This guide provides a comprehensive comparison of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, offering insights into their respective strengths and weaknesses for resolving these challenging isomers. We present a detailed analysis of Reversed-Phase Liquid Chromatography (RP-LC), Hydrophilic Interaction Liquid Chromatography (HILIC), Supercritical Fluid Chromatography (SFC), and the emerging technique of Ion Mobility Spectrometry (IMS), supported by experimental data and detailed protocols to aid in method selection and development.
Sulfonamide antibiotics are widely used in veterinary and human medicine. Their structural isomerism, where compounds share the same molecular formula and mass but differ in the arrangement of atoms, poses a significant analytical challenge. Positional isomers, for instance, can have different efficacies and toxicological profiles, necessitating their distinct separation and quantification. This guide explores the chromatographic and mass spectrometric techniques that enable the resolution of these closely related compounds.
The Chromatographic Key: Unlocking Isomer Separation
The core of distinguishing sulfonamide isomers lies in the chromatographic separation preceding mass spectrometric detection. Different chromatographic techniques exploit distinct physicochemical properties of the analytes to achieve separation.
Reversed-Phase Liquid Chromatography (RP-LC): The Workhorse Approach
Reversed-phase liquid chromatography is the most common approach for the separation of a wide range of pharmaceutical compounds, including sulfonamides. The separation is primarily based on the hydrophobic interactions between the analytes and the nonpolar stationary phase.
Two common stationary phases for RP-LC are C18 (octadecyl) and Phenyl-Hexyl. The C18 phase provides general-purpose hydrophobic retention, while the Phenyl-Hexyl phase offers alternative selectivity due to π-π interactions with aromatic analytes, which can be advantageous for separating aromatic sulfonamide isomers.[1][2]
A study comparing different separation conditions for sulfonamides highlighted the effectiveness of RP-LC with a C18 column for resolving a mixture of these compounds.[3] For instance, the isomers sulfadiazine and sulfapyridine, as well as sulfamethazine and sulfamerazine, can be baseline separated using appropriate gradient elution conditions on a C18 column.
Hydrophilic Interaction Liquid Chromatography (HILIC): A Complementary Technique for Polar Isomers
HILIC is a valuable alternative to RP-LC, particularly for polar and hydrophilic compounds that are poorly retained on nonpolar stationary phases.[4] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a water-miscible organic solvent. This creates a water-enriched layer on the stationary phase, and separation is achieved through a partitioning mechanism. For sulfonamide isomers with differing polarities, HILIC can offer unique selectivity and improved retention compared to RP-LC.
Supercritical Fluid Chromatography (SFC): A "Green" and Efficient Alternative
SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase.[5] This technique offers several advantages, including high separation efficiency, fast analysis times, and reduced organic solvent consumption, making it an environmentally friendly "green" chromatography option. SFC has been successfully applied to the separation of various drug isomers. For sulfonamides, SFC can provide unique selectivity based on polarity and molecular shape, often achieving separations that are challenging with LC.[2] A study demonstrated the separation of eight regulated sulfonamides within 20 minutes using coupled silica and aminopropyl columns in SFC.[2]
Beyond Chromatography: The Role of Mass Spectrometry and Ion Mobility
While chromatography is the primary tool for separating isomers, advancements in mass spectrometry, particularly the integration of ion mobility, are providing powerful new ways to distinguish these challenging compounds.
Tandem Mass Spectrometry (MS/MS): A Tool for Confirmation, But with Limitations
Tandem mass spectrometry (MS/MS) is essential for the sensitive and selective detection of analytes. However, for isomers that exhibit identical precursor and product ions, MS/MS alone is insufficient for differentiation. The fragmentation patterns of many sulfonamide isomers are often very similar, if not identical, making chromatographic separation indispensable.
Ion Mobility Spectrometry (IMS): Adding a New Dimension of Separation
Ion mobility spectrometry (IMS) is a gas-phase separation technique that separates ions based on their size, shape, and charge.[6][7] When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation based on the ion's collision cross-section (CCS), which is a measure of its rotationally averaged size and shape in the gas phase.[8][9] This technique has shown great promise in distinguishing isomers that are difficult to separate by chromatography alone.[8][10] For sulfonamide isomers, subtle differences in their three-dimensional structure can lead to different drift times in the ion mobility cell, allowing for their separation and the determination of unique CCS values.[8][9]
Comparative Analysis of LC-MS/MS Methods
To provide a clear comparison of the different methods, the following table summarizes the performance of RP-LC, HILIC, and SFC for the separation of common sulfonamide isomer pairs. It is important to note that direct, head-to-head comparative studies across all these techniques for a comprehensive set of sulfonamide isomers are limited in the literature. The data presented here is a compilation from various studies to provide a representative overview.
| Isomer Pair | Method | Stationary Phase | Key Findings | Reference |
| Sulfadiazine & Sulfapyridine | RP-LC-MS/MS | C18 | Baseline separation achieved with gradient elution. | [3] |
| Sulfamethazine & Sulfamerazine | RP-LC-MS/MS | C18 | Good resolution obtained under optimized gradient conditions. | [3] |
| Sulfadoxine & Sulfadimethoxine | RP-LC-MS/MS | C18 | Co-elution can be a challenge, requiring careful method optimization. | N/A |
| Various Sulfonamides | HILIC-MS/MS | Amide/Silica | Improved retention for more polar sulfonamides compared to RP-LC. | [4] |
| Eight Regulated Sulfonamides | SFC-UV | Silica + Aminopropyl | Baseline separation achieved in under 20 minutes. | [2] |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and adapting these methods. Below are representative protocols for each of the discussed techniques.
Reversed-Phase LC-MS/MS Protocol for Sulfonamide Isomer Analysis[1]
-
Chromatographic System: Agilent 1260 system coupled to a SingleQuad 6120 mass spectrometer.
-
Column: Poroshell C18 EC120 (3.0 × 100 mm, 2.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 100% B over 30 minutes.
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 20 µL.
-
Mass Spectrometer: ESI in positive ion mode.
-
MS Parameters:
-
Nebulizer Pressure: 40 psi (N₂)
-
Drying Gas Flow: 10 mL/min (N₂)
-
Drying Gas Temperature: 300 °C
-
Capillary Voltage: +3 kV
-
Supercritical Fluid Chromatography (SFC) Protocol for Sulfonamide Separation[2]
-
Chromatographic System: SFC system with UV detection.
-
Columns: Packed-silica column (250 × 4.6 mm) coupled to an aminopropyl-packed column (250 × 4.6 mm).
-
Mobile Phase: Carbon dioxide with methanol as a modifier.
-
Gradient: 10% methanol for 5 min, then increased to 30% methanol at 2.5% per minute.
-
Flow Rate: 2.5 mL/min.
-
Column Temperature: 65 °C.
-
Outlet Pressure: 300 bar.
Ion Mobility Spectrometry-MS (IMS-MS) General Parameters[8]
-
Mass Spectrometer: Traveling-wave ion mobility-mass spectrometer (TW-IM-MS).
-
IMS Gas: Nitrogen.
-
IMS Gas Flow Rate: 90 mL/min.
-
Wave Velocity: 750-800 m/s.
-
Wave Height: 40 V.
-
Calibration: CCS values are typically calibrated using a standard mixture of compounds with known CCS values (e.g., polyalanine).
Visualizing the Workflow
To better understand the process of sulfonamide isomer analysis, the following diagrams illustrate the typical experimental workflows.
Figure 1: General experimental workflow for LC-MS/MS analysis of sulfonamide isomers.
Figure 2: Logical workflow for selecting a suitable method for sulfonamide isomer separation.
Conclusion: A Multi-faceted Approach to a Complex Problem
The successful separation and differentiation of sulfonamide isomers by LC-MS/MS is a multifaceted challenge that requires careful consideration of the analytes' properties and the selection of the appropriate analytical technique.
-
Reversed-Phase Liquid Chromatography (RP-LC) remains a robust and versatile starting point, with different stationary phases like C18 and Phenyl-Hexyl offering varying selectivities.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) provides a powerful complementary approach for more polar sulfonamide isomers that are poorly retained in RP-LC.
-
Supercritical Fluid Chromatography (SFC) emerges as a fast, efficient, and environmentally friendly technique that can provide unique separation selectivities.
-
Ion Mobility Spectrometry (IMS) offers an exciting new dimension of separation based on molecular shape, proving to be a valuable tool for resolving isomers that are inseparable by chromatography alone.
Ultimately, the optimal method will depend on the specific sulfonamide isomers of interest, the sample matrix, and the desired analytical outcome. This guide provides a foundational understanding of the available tools and a framework for making informed decisions in the pursuit of accurate and reliable sulfonamide isomer analysis. As technology continues to advance, the combination of high-resolution chromatography and innovative mass spectrometry techniques will undoubtedly provide even more powerful solutions for tackling the complexities of isomer analysis.
References
- 1. Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of separation conditions and ionization methods for the liquid chromatography-mass spectrometric determination of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Secure Verification [cer.ihtm.bg.ac.rs]
- 5. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 6. Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Ion Mobility Derived Collision Cross Sections to Support Metabolomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Untargeted Molecular Discovery in Primary Metabolism: Collision Cross Section as a Molecular Descriptor in Ion Mobility-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine: A Comprehensive Guide for Laboratory Professionals
For Immediate Release: This document provides essential safety and logistical guidance for the proper disposal of 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine, a compound integral to various research and development endeavors. The following procedures are grounded in established best practices for chemical waste management to ensure the safety of laboratory personnel and the protection of our environment.
The disposal of this compound must be approached with the understanding that it is a chemical waste and should be treated as hazardous unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department.[1][2] Under no circumstances should this compound or its containers be disposed of in standard trash or down the drain.[3][4]
Hazard Profile and Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory | Work should be conducted in a well-ventilated area or a chemical fume hood.[6] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through your institution's designated hazardous waste program.[1][2]
-
Waste Identification and Segregation:
-
Containerization:
-
Labeling:
-
Storage:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from sources of ignition or direct sunlight.[8]
-
-
Arrangement for Pickup:
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Immediately notify personnel in the vicinity and evacuate the immediate area.
-
Ventilate: If safe to do so, increase ventilation in the area.
-
Contain: Use a chemical spill kit with absorbent pads or other suitable absorbent material to contain the spill. Avoid using combustible materials.[9]
-
Clean-Up: Carefully collect the absorbed material and any contaminated items and place them in a designated hazardous waste container. Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.[9]
-
Report: Report the incident to your laboratory supervisor and your institution's EHS department.[9]
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure and responsible research environment.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. vumc.org [vumc.org]
- 3. acs.org [acs.org]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. jwpharmlab.com [jwpharmlab.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine
This document provides crucial safety and logistical information for the handling of 2-Methyl-5-(piperidine-1-sulfonyl)-phenylamine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices derived from safety data sheets of structurally similar compounds and are intended to ensure the safe handling, use, and disposal of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Protective Equipment | Material/Standard |
| Eyes/Face | Safety Goggles or Face Shield | Conforming to EN166 or OSHA 29 CFR 1910.133.[1] |
| Skin | Chemical-resistant Gloves | Compatible chemical-resistant gloves.[2] |
| Protective Clothing | Flame retardant antistatic protective clothing or lab coat. | |
| Rubber Boots | Heavy rubber boots for spill response.[2] | |
| Respiratory | NIOSH/MSHA or EN 149 Approved Respirator | Use if exposure limits are exceeded or if irritation is experienced.[1][2] |
Hazard Identification and First Aid
| Exposure Route | Symptoms | First Aid Measures |
| Inhalation | May cause respiratory tract irritation, coughing, dizziness.[5] | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7] |
| Skin Contact | Can cause skin irritation or burns.[3] | Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash contaminated clothing before reuse. Seek immediate medical attention.[6][7] |
| Eye Contact | Causes serious eye irritation or damage.[8] | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6] |
| Ingestion | Harmful if swallowed. May cause burns.[3] | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6][7] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound.
3.1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[6]
-
Ensure a safety shower and eye wash station are readily accessible.[2]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[6]
-
Use explosion-proof electrical, ventilating, and lighting equipment.
3.2. Handling Procedure:
-
Read and understand the safety information before handling.
-
Don the appropriate PPE as detailed in the table above.
-
Keep the container tightly closed when not in use.[2]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]
-
Use only non-sparking tools.[6]
-
Do not eat, drink, or smoke in the handling area.[6]
-
Wash hands and any exposed skin thoroughly after handling.[6]
3.3. Storage:
-
Store in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and other ignition sources.[6]
-
Keep containers tightly closed.
-
Store in a locked-up area.[7]
-
Incompatible materials to avoid include acids, bases, and strong oxidizing agents.[6]
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Collection:
-
Collect waste material in its original container or a suitable, labeled, and sealed container.
-
Do not mix with other waste.
4.2. Disposal Method:
-
Dispose of contents and container to an approved waste disposal plant.[6]
-
Waste material should be disposed of in accordance with national and local regulations.
-
One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Handle uncleaned containers as you would the product itself.
Experimental Workflow and Safety Checkpoints
The following diagram illustrates the logical workflow for handling this compound, incorporating critical safety checkpoints.
Caption: Logical workflow for handling and disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. jwpharmlab.com [jwpharmlab.com]
- 3. peptide.com [peptide.com]
- 4. pipharm.com [pipharm.com]
- 5. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






